5-Iodo-2-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEHXNCBPIBDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232753 | |
| Record name | 5-Iodo-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-33-6 | |
| Record name | 5-Iodo-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodo-o-toluidine | |
| Source | EPA DSSTox | |
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| Record name | 5-iodo-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Iodo-o-toluidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFH45ZPW2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Iodo-2-methylaniline (CAS: 83863-33-6)
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It details its physicochemical properties, safety and handling protocols, and its significant applications in the pharmaceutical and chemical industries. This document is intended to serve as a vital resource for professionals engaged in organic synthesis, drug discovery, and materials science.
General Information
This compound, also known by its synonyms 5-iodo-o-toluidine and 2-Amino-4-iodotoluene, is an aromatic amine.[1][2][3][4] Its structure, featuring an iodine substituent, makes it a highly reactive and versatile intermediate in a variety of organic syntheses.[1][3] This reactivity is particularly valuable in the development of complex molecular architectures required for pharmaceuticals, agrochemicals, and dyes.[1][3] The presence of the iodine atom facilitates diverse coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in building the complex structures of many pharmaceutical agents.[5]
| Identifier | Value |
| CAS Number | 83863-33-6[1][2][3][4][6][7][8][9][10][11] |
| Molecular Formula | C₇H₈IN[1][2][7] |
| Molecular Weight | 233.05 g/mol [1][7] |
| Synonyms | 5-iodo-o-toluidine, 2-Amino-4-iodotoluene[1][2][3][4] |
| InChI Key | IOEHXNCBPIBDBZ-UHFFFAOYSA-N |
| SMILES | Cc1ccc(I)cc1N |
Physicochemical Properties
The compound is typically a solid at room temperature and is soluble in solvents like methanol.[10] It is sensitive to air and light, necessitating specific storage conditions to maintain its stability.[2][10]
| Property | Value |
| Appearance | Light yellow to brown to dark green powder/crystal[1][3][4][11][12] |
| Melting Point | 48-52 °C[1][3][8] |
| Boiling Point | 273 °C at 760 mmHg[1][3][8] |
| Flash Point | >110 °C (>230 °F) |
| Purity | ≥97-98% (GC)[1][3] |
| Solubility | Soluble in Methanol[10] |
| pKa | 3.49 ± 0.10 (Predicted)[10] |
Safety and Handling
This compound is classified as toxic and hazardous. Proper personal protective equipment (PPE), including gloves, eye shields, and face shields, is mandatory when handling this chemical. It should be used in a well-ventilated area or under a chemical fume hood.[2]
| Hazard Class | Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed[2][4][11] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction[2] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage[2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation[2] |
Storage and Stability:
-
Storage Temperature : Recommended storage is between 2-8 °C or at room temperature in a dry, dark place.[1][3][10]
-
Stability : The compound is stable under recommended storage conditions but is sensitive to air.[2] It should be stored under an inert atmosphere.[2]
-
Incompatibilities : Avoid strong oxidizing agents and strong acids.[2]
Applications in Research and Development
The unique chemical properties of this compound make it a valuable building block in several industrial and research areas:
-
Pharmaceutical Development : It is a crucial intermediate for synthesizing a range of pharmaceuticals, particularly those targeting neurological disorders and for use as anti-cancer agents.[1][3][5] Its structure is leveraged to create novel compounds with cytotoxic properties.[5]
-
Agrochemical Formulations : The compound is used in the creation of effective pesticides and herbicides.[1][3]
-
Dyes and Pigments : It serves as a precursor in the production of vibrant dyes.[1][3]
-
Material Science : It is applied in formulating advanced polymers and composites.[1][3][12]
The role of intermediates like this compound is critical in drug development, bridging basic chemical research with industrial production.[] They are instrumental in modifying lead compounds to enhance efficacy, improve bioavailability, and reduce toxicity.[]
Caption: Role of this compound as an intermediate in drug development.
Experimental Protocols
Synthesis of this compound from 4-Iodo-2-nitrotoluene
A common method for synthesizing this compound is through the reduction of 4-Iodo-2-nitrotoluene.[8][10]
Materials:
-
4-Iodo-1-methyl-2-nitrobenzene (starting material)
-
Ethanol
-
Platinum sulfide
-
Ammonium formate
-
Celite
-
Water
-
Dichloromethane
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-iodo-1-methyl-2-nitrobenzene (25.0 g, 107 mmol) in 300 mL of ethanol in a suitable reaction vessel.[10]
-
Add platinum sulfide (3.00 g) and ammonium formate (20.3 g, 321 mmol) to the solution.[10]
-
Heat the reaction mixture to reflux and maintain for 12 hours.[10]
-
After the reaction is complete, cool the mixture to 22 °C.[10]
-
Filter the mixture through a Celite pad to remove solid impurities.[10]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[10]
-
Dilute the crude product with 300 mL of water.[10]
-
Extract the aqueous solution with dichloromethane (3 x 200 mL).[10]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[10]
-
Concentrate the final organic phase under reduced pressure to yield the target product, this compound.[8][10] (Expected yield: ~95%).[8][10]
Caption: Workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 83863-33-6 | TCI AMERICA [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. bjoka-vip.com [bjoka-vip.com]
- 7. This compound | 83863-33-6 | FI32864 | Biosynth [biosynth.com]
- 8. This compound | 83863-33-6 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound CAS#: 83863-33-6 [m.chemicalbook.com]
- 11. This compound | 83863-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. chemimpex.com [chemimpex.com]
A Technical Guide to the Physical Properties of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Iodo-2-methylaniline (CAS No: 83863-33-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document consolidates essential data, including molecular and spectral characteristics, and presents a representative experimental protocol for its synthesis. The information is structured to be a practical resource for laboratory and development applications.
Core Physical and Chemical Properties
This compound, also known as 2-amino-4-iodotoluene or 5-iodo-o-toluidine, is a substituted aniline with a unique iodine substituent that enhances its reactivity in various chemical syntheses.[1] Its physical state is typically a light yellow to brown or dark green powder or crystal.[1]
The key physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈IN | [1][2] |
| Molecular Weight | 233.05 g/mol | [1][3] |
| Melting Point | 48 - 52 °C | [3] |
| Boiling Point | 273 °C (at 760 mmHg) | [3] |
| Appearance | Light yellow to brown to dark green powder/crystal | [1] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Predicted pKa | 3.49 ± 0.10 | |
| Predicted XlogP | 2.1 | [2] |
| Purity | ≥ 97-98% (GC) | [1][3] |
Spectral Data
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The aromatic protons would likely appear as multiplets or distinct doublets and singlets in the aromatic region (approx. 6.5-7.5 ppm). The methyl protons would present as a singlet at around 2.0-2.5 ppm, and the amine protons would appear as a broad singlet.
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The methyl carbon would be found in the aliphatic region (approx. 15-25 ppm), while the six aromatic carbons would appear in the downfield region (approx. 110-150 ppm), including the carbon atom bonded to the iodine which would be shifted further downfield.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching absorptions would appear in the 1400-1600 cm⁻¹ region.
Experimental Protocols: Synthesis
While various methods exist for the synthesis of iodoanilines, a common approach is the direct iodination of the corresponding aniline. The following protocol is a representative method adapted from procedures for similar compounds.
General Protocol for the Iodination of 2-Methylaniline
This protocol outlines the direct iodination of 2-methylaniline to produce this compound.
Materials:
-
2-Methylaniline (o-toluidine)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
In a flask, dissolve 2-methylaniline in a suitable volume of water containing sodium bicarbonate.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
With vigorous stirring, add powdered iodine portion-wise to the cooled mixture.
-
Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess iodine by adding a saturated solution of sodium thiosulfate until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Visualizations
Logical Relationship of Physical Properties
The following diagram illustrates the interconnectedness of the fundamental physical properties of this compound.
Experimental Workflow for Synthesis
This diagram outlines the general workflow for the synthesis and purification of this compound.
References
5-Iodo-2-methylaniline molecular weight and formula
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties of 5-Iodo-2-methylaniline, a key intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Properties of this compound
This compound, also known as 2-Amino-4-iodotoluene or 5-Iodo-o-toluidine, is an aromatic amine.[1] Its structure, featuring an iodine substituent, makes it a versatile reagent in organic synthesis.[1][2][3] It is particularly valuable in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3]
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₈IN[1] |
| Linear Formula | IC₆H₃(CH₃)NH₂[4][5] |
| Molecular Weight | 233.05 g/mol [1][2][3][4] |
| CAS Number | 83863-36-6[1][4][5] |
| Melting Point | 48-52 °C[1][2][4][5] |
| Boiling Point | 273 °C at 760 mmHg[1][2][4][5] |
| Appearance | Light yellow to brown to dark green powder or crystal[1][2][3] |
| Purity | ≥97%[4][5] |
Experimental Protocols
Detailed experimental protocols for this compound are highly specific to the reaction in which it is being used. As a chemical intermediate, it can be a starting material or a building block in a multi-step synthesis. The precise experimental conditions, including solvents, catalysts, temperature, and reaction time, will vary depending on the target molecule. Researchers should consult specialized synthetic organic chemistry literature for protocols relevant to their specific application.
Biological Activity and Signaling Pathways
As a chemical reagent and building block, this compound is not typically associated with direct biological activity or specific signaling pathways. Its primary role in a drug development context is as a component in the synthesis of more complex, biologically active molecules.[1][2] The final pharmaceutical product may have a specific signaling pathway, but this is not an intrinsic property of the this compound intermediate itself.
General Experimental Workflow
The following diagram illustrates a general workflow for a chemical synthesis reaction involving an intermediate like this compound. This represents a logical progression from starting materials to a final, purified product.
Caption: General workflow for a chemical synthesis experiment.
References
An In-depth Technical Guide to the Solubility of 5-Iodo-2-methylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-2-methylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] While specific quantitative solubility data is not extensively available in public literature, this document outlines the expected solubility trends based on general chemical principles and provides detailed experimental protocols for determining solubility in the laboratory.
Expected Solubility Profile of this compound
This compound is a solid at room temperature with a melting point between 48-52 °C.[2][3][4] Its structure, containing both a polar amine group and a nonpolar iodinated aromatic ring, suggests a degree of solubility in a range of organic solvents. The principle of "like dissolves like" is a fundamental predictor of solubility.[5] Therefore, this compound is expected to be more soluble in solvents that can engage in hydrogen bonding and dipole-dipole interactions, as well as in those with some nonpolar character.
One source explicitly states that this compound is soluble in methanol.[4] Based on its structure, a qualitative solubility profile in common organic solvents can be anticipated as follows:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. The aromatic ring can interact with the alkyl chain of the alcohol. Solubility in methanol is documented.[4] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents can solvate the polar amine group. |
| Halogenated | Dichloromethane | Moderate to High | The molecule's iodine atom and the solvent's chlorine atoms can lead to favorable dipole-dipole and van der Waals interactions. |
| Aromatic | Toluene | Moderate | The aromatic ring of this compound will have favorable π-π stacking interactions with the aromatic ring of toluene. |
| Nonpolar | Hexane | Low | The significant polarity of the amine group will likely hinder solubility in a purely nonpolar solvent like hexane. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires experimental measurement. The following are established methods for quantifying the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility by measuring mass.[6][7][8][9]
Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid solute is then determined.
Detailed Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[10] The presence of undissolved solid is crucial to confirm saturation.[11]
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. To avoid disturbing the sediment, filtration through a syringe filter (compatible with the solvent) is recommended.[11]
-
-
Evaporation and Weighing:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.[6]
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or vacuum oven may be used.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the compound's melting point.[6][9]
-
Cool the dish in a desiccator before weighing.
-
-
Calculation:
-
Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant taken
-
UV-Visible Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and is particularly useful for determining the solubility of sparingly soluble compounds.[12]
Principle: A calibration curve of absorbance versus concentration is first established. The absorbance of a filtered saturated solution is then measured, and its concentration is determined from the calibration curve.
Detailed Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[13]
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Preparation and Measurement of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
Filter the saturated solution to remove any undissolved solids.[10]
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a solid in an organic solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 83863-33-6 [m.chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. quora.com [quora.com]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 5-Iodo-2-methylaniline, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Accurate determination of these fundamental physical properties is a critical first step in compound characterization, ensuring purity and informing process development. This document outlines the reported values for this compound, details the standard experimental protocols for these measurements, and provides a logical workflow for the physical characterization of such chemical compounds.
Data Presentation: Melting and Boiling Points
The physicochemical data for this compound are summarized in the table below. For comparative purposes, data for the isomeric compound, 4-Iodo-2-methylaniline, is also included.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 83863-33-6 | 48 - 52[1][2] | 273 (at 760 mmHg)[1][2] |
| 4-Iodo-2-methylaniline | 13194-68-8 | 84 - 89[3][4][5][6][7] | 278.4 ± 28.0 (Predicted)[3] |
Experimental Protocols
The determination of melting and boiling points are fundamental procedures in chemical analysis to identify and assess the purity of a compound.[8] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.[9]
Melting Point Determination
1. Capillary Method using a Digital Melting Point Apparatus:
This is the most common and precise method for determining the melting point of a solid.[8][10]
-
Sample Preparation: The sample must be thoroughly dried and finely powdered.[8][11] A small amount of the powdered this compound is packed into a capillary tube, sealed at one end, to a height of approximately 3 mm.[10][11] The tube is then tapped gently to ensure tight packing.[10]
-
Apparatus Setup: The capillary tube is inserted into the heating block of the digital melting point apparatus.[8][12] Modern instruments can often accommodate multiple samples.[10][12]
-
Measurement:
-
A rapid preliminary determination can be performed by heating quickly to find an approximate melting range.[9]
-
For an accurate measurement, a fresh sample is heated to a "plateau" temperature about 10-20°C below the expected melting point.[12][13]
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[12]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[1]
-
2. Thiele Tube Method:
A classical and cost-effective alternative for melting point determination.[9]
-
Sample Preparation: A sample is prepared in a capillary tube as described above.
-
Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or a slice of rubber tubing, ensuring the sample is level with the thermometer bulb.[1][2] This assembly is placed into a Thiele tube containing a high-boiling point liquid (e.g., mineral or silicone oil), with the oil level above the sample.[2][14]
-
Measurement: The side arm of the Thiele tube is gently heated.[1][14] The tube's design promotes convection currents, ensuring uniform heat distribution.[6] The temperature is raised slowly (approx. 2°C per minute) near the melting point, and the melting range is observed and recorded.
Boiling Point Determination
1. Distillation Method:
This method is suitable when a sufficient quantity of the liquid (>5 mL) is available and provides simultaneous purification.[3][5]
-
Apparatus Setup: A standard simple distillation apparatus is assembled. The liquid sample, along with boiling chips, is placed in the distilling flask.[15] The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[16]
-
Measurement: The liquid is heated to a gentle boil. The vapor rises, surrounds the thermometer bulb, and condenses in the condenser.[16] The temperature will stabilize as the bulk of the liquid distills; this stable temperature is the boiling point.[5][15] The ambient atmospheric pressure should be recorded as the boiling point is pressure-dependent.
2. Micro Boiling Point (Siwoloboff Method):
This technique is ideal when only a small amount of sample is available (a few drops).[3][4]
-
Apparatus Setup: A few drops of the liquid are placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube (open end down).[7][17] This assembly is attached to a thermometer and heated in a Thiele tube or other heating bath.[7][18]
-
Measurement:
-
The apparatus is heated, and initially, a stream of bubbles (expelled air) will emerge from the inverted capillary.[4]
-
As the liquid's boiling point is reached, a rapid and continuous stream of bubbles will be observed.[4][18]
-
Heating is then discontinued. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn up into the capillary tube is the boiling point.[4][18] This occurs when the external pressure equals the vapor pressure of the liquid.[3]
-
Visualization: Workflow for Physicochemical Characterization
The following diagram illustrates a generalized workflow for the initial physical characterization of a synthesized chemical compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. timstar.co.uk [timstar.co.uk]
- 3. chemconnections.org [chemconnections.org]
- 4. chymist.com [chymist.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Thiele tube - Wikipedia [en.wikipedia.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. westlab.com [westlab.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. thinksrs.com [thinksrs.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. labcomercial.com [labcomercial.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. uomus.edu.iq [uomus.edu.iq]
chemical structure and IUPAC name of 5-Iodo-2-methylaniline
An In-Depth Technical Guide to 5-Iodo-2-methylaniline for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a substituted aromatic amine, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular architecture, featuring both an iodo and a methyl group on the aniline scaffold, provides a reactive handle for diverse chemical transformations, particularly in the development of complex molecular structures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthetic methodologies, tailored for professionals in research and drug development.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a methyl group at position 2, and an iodine atom at position 5.
IUPAC Name: this compound
Synonyms: 2-Amino-4-iodotoluene, 5-Iodo-o-toluidine[1]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₈IN | |
| Molecular Weight | 233.05 g/mol | |
| CAS Number | 83863-36-6 | |
| Appearance | Light yellow to brown to dark green powder to crystal | |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 273 °C at 760 mmHg | |
| Purity | ≥97% or ≥98% (GC) | |
| Solubility | Soluble in Methanol | [2] |
| pKa | 3.49 ± 0.10 (Predicted) | [2] |
| logP | 2.951 (Predicted) | [3] |
| Storage Temperature | 2-8 °C, Keep in dark place, Sealed in dry, Room Temperature | [2] |
Experimental Protocols
Representative Synthesis of an Iodo-methylaniline via Aromatic Finkelstein Reaction
This protocol details the synthesis of 4-iodo-2-methylaniline from 2-methyl-4-bromoaniline and can be adapted for analogous substrates.[4]
Materials:
-
2-methyl-4-bromoaniline
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine
-
Anhydrous 1,4-dioxane
-
25% Ammonia solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a two-necked pear-shaped flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline, NaI (2 equivalents relative to the bromoaniline), and CuI (5 mol% relative to the bromoaniline).
-
Add N,N'-dimethylethylenediamine (10 mol% relative to the bromoaniline) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).
-
The reaction is conducted under an inert argon atmosphere using standard Schlenk techniques due to the sensitivity of CuI to moisture and oxygen.
-
Heat the resulting suspension to 110°C and allow it to react for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a 25% ammonia solution.
-
Dilute the blue solution with deionized water to double its volume.
-
Extract the aqueous solution three times with dichloromethane.
-
Wash the combined organic phases with saturated saline solution and dry with anhydrous magnesium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain pure 4-iodo-2-methylaniline.[4]
Logical Workflow for the Synthesis:
References
An In-depth Technical Guide to the Hazards and Safety Precautions for 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methylaniline, also known as 2-Amino-4-iodotoluene or 5-Iodo-o-toluidine, is an aromatic amine with the chemical formula C₇H₈IN.[1] Its unique molecular structure, featuring an iodine substituent, makes it a valuable intermediate in various synthetic applications.[1] This compound is frequently utilized in the development of pharmaceuticals, particularly for neurological disorders, as well as in the formulation of agrochemicals like pesticides and herbicides, and in the production of dyes and pigments.[1] Given its reactivity and classification, a thorough understanding of its hazards and strict adherence to safety protocols are imperative for professionals handling this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary dangers associated with this chemical are its toxicity upon ingestion, inhalation, or skin contact, and its potential to cause significant irritation to the skin and eyes.[2][3]
GHS Hazard Statements:
-
H311: Toxic in contact with skin.[2]
-
H317: May cause an allergic skin reaction.[4]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3][4]
-
H331: Toxic if inhaled.[2]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[2]
The signal word associated with this chemical is "Danger" .[2][3][4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈IN | [1] |
| Molecular Weight | 233.05 g/mol | [1][4] |
| CAS Number | 83863-33-6 | [1][4] |
| Appearance | Light yellow to brown to dark green powder/crystal | [1] |
| Melting Point | 48 - 52 °C | [1][4][6] |
| Boiling Point | 273 °C at 760 mmHg | [1][4][6] |
| Flash Point | > 110 °C (> 230 °F) | [4][6] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Temperature | 2 - 8 °C, Keep in dark place, Sealed in dry | [1][6] |
Experimental and Safety Protocols
Strict adherence to the following protocols is essential to ensure safety when handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. All personnel must use the following:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3]
-
Hand Protection: Use impervious chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[2][3]
-
Skin and Body Protection: Wear impervious protective clothing and boots as the situation requires to prevent skin contact.[3]
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P2) if there is a risk of inhalation, especially when dust or aerosols are generated.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
Handling and Storage
-
Safe Handling: Avoid all contact with skin, eyes, and clothing.[2][3] Do not breathe dust, fumes, or vapors.[2][7] All handling should be performed in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[3]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep refrigerated between 2 - 8 °C for long-term stability.[1] The storage area should be locked up or accessible only to authorized personnel.[4] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
Emergency Procedures
A clear workflow for emergency situations is critical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound 97 83863-33-6 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. This compound CAS#: 83863-33-6 [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 5-Iodo-2-methylaniline from o-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a common laboratory method for the synthesis of 5-Iodo-2-methylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the direct electrophilic iodination of o-toluidine.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring an iodine atom, allows for a range of subsequent cross-coupling reactions, making it a versatile reagent in medicinal chemistry and materials science. This guide details a direct and efficient method for its preparation from readily available o-toluidine.
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The amino group (-NH₂) of o-toluidine is a strong activating group, directing the incoming electrophile (in this case, an iodonium species) to the ortho and para positions. The para position (C5) is sterically more accessible and electronically favored, leading to the formation of this compound as the major product. A mild base, such as sodium bicarbonate, is used to neutralize the hydrogen iodide (HI) formed during the reaction, preventing the reverse reaction from occurring.
Reaction:
o-Toluidine + I₂ → this compound + HI
Experimental Protocol
This protocol is based on the general principles of the iodination of activated aromatic rings.
Materials:
-
o-Toluidine
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine in ethanol.
-
Add a stoichiometric equivalent of finely ground iodine to the solution.
-
Add an excess of sodium bicarbonate to the mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add deionized water and extract the product with dichloromethane.
-
Combine the organic extracts and wash with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization to obtain the final product as a solid.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | CAS Number |
| o-Toluidine | C₇H₉N | 107.15 | -23.68 | 200-202 | Colorless to yellowish liquid | 95-53-4 |
| This compound | C₇H₈IN | 233.05 | 48-52[1] | 273[1] | Light yellow to brown solid[1] | 83863-33-6 |
Table 2: Suggested Reagent Quantities and Reaction Parameters
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Comments |
| o-Toluidine | 107.15 | 1.0 eq. | User-defined | Starting material |
| Iodine (I₂) | 253.81 | 1.0 - 1.1 eq. | Calculated | Iodinating agent |
| Sodium Bicarbonate | 84.01 | 2.0 - 3.0 eq. | Calculated | Base to neutralize HI |
| Ethanol | 46.07 | - | Sufficient to dissolve | Reaction solvent |
| Parameter | Value | |||
| Temperature | Reflux | |||
| Reaction Time | 2-6 hours (monitor by TLC) | |||
| Expected Yield | Moderate to high | Dependent on purification |
Safety Information
All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
o-Toluidine: Toxic if swallowed or inhaled, causes serious eye irritation, and may cause cancer.[2][3][4] It is also very toxic to aquatic life with long-lasting effects.[2]
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is very toxic to aquatic life.[5]
-
Sodium Bicarbonate: Generally considered non-hazardous, but may cause mild eye and skin irritation upon prolonged contact.[6][7][8]
-
This compound: Acutely toxic if swallowed. Causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage. It may also cause respiratory irritation.
Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.[2][3][4][5][9][10][11][12][13]
Mandatory Visualizations
Diagram 1: Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route from o-toluidine to this compound.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. etisoda.com [etisoda.com]
- 7. natrium.com [natrium.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. chemsupply.com.au [chemsupply.com.au]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. edvotek.com [edvotek.com]
- 12. chemos.de [chemos.de]
- 13. sds.metasci.ca [sds.metasci.ca]
Methodological & Application
Application Notes and Protocols for the Use of 5-Iodo-2-methylaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Iodo-2-methylaniline as a versatile building block in the synthesis of pharmaceutical compounds. The presence of an iodine atom and an amino group on the aromatic ring makes it a valuable precursor for various cross-coupling reactions, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
Introduction: A Key Intermediate in Drug Discovery
This compound, also known as 2-amino-4-iodotoluene, is a key intermediate in organic synthesis.[1] Its unique structure, featuring an iodine substituent, renders it highly reactive and suitable for a variety of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. These reactions are fundamental in medicinal chemistry for the synthesis of novel therapeutic agents. The methyl and amine groups further allow for a broad range of chemical modifications, making it a versatile scaffold in drug design and development. While broadly applicable, its use has been noted in the development of drugs targeting neurological disorders.
Pharmaceutical Applications: Synthesis of a Key Intermediate for Canagliflozin
A significant application of a closely related derivative of this compound is in the synthesis of Canagliflozin, a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. A key intermediate in the synthesis of Canagliflozin is 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene .[2][3][4] The synthesis of this intermediate involves the transformation of a bromo-analogue to the iodo-derivative, highlighting the importance of the iodo-substituent for subsequent coupling reactions.
A patent for the synthesis of Canagliflozin describes a process starting from 5-iodo-2-methylbenzoic acid, a direct derivative of this compound, further emphasizing the relevance of this scaffold in the synthesis of this important drug.[5]
The general synthetic approach to this key intermediate is outlined below:
Key Synthetic Transformations: Cross-Coupling Reactions
The iodine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of biaryl and N-aryl moieties prevalent in many pharmaceuticals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
General Reaction Scheme:
Experimental Protocol - General Procedure for Suzuki-Miyaura Coupling:
A general protocol, adapted from procedures for similar iodoanilines, is provided below. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | PPh₃ (4-10 mol%) or other phosphine ligands (e.g., SPhos) |
| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1), Toluene, or DMF |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Yield | 60-95% (typical for similar substrates) |
Detailed Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.04 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[7] This reaction is a powerful tool for the synthesis of N-arylated compounds, which are common motifs in pharmaceuticals.
General Reaction Scheme:
Experimental Protocol - General Procedure for Buchwald-Hartwig Amination:
The following is a general protocol based on established methods for the amination of aryl iodides.
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | Xantphos, BINAP, or other specialized phosphine ligands (2-10 mol%) |
| Base | NaOtBu (1.4 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Yield | 70-98% (typical for similar substrates) |
Detailed Protocol:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., Xantphos, 0.02 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Other Potential Coupling Reactions
In addition to Suzuki-Miyaura and Buchwald-Hartwig reactions, the iodo-substituent in this compound makes it a suitable substrate for other important cross-coupling reactions in pharmaceutical synthesis, including:
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds by coupling with terminal alkynes.[8][9]
-
Heck Coupling: For the formation of C-C bonds by coupling with alkenes.[10][11]
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its ability to readily participate in a variety of robust and high-yielding cross-coupling reactions makes it an attractive starting material for the construction of complex molecules, as exemplified by its connection to the synthesis of the SGLT2 inhibitor Canagliflozin. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this intermediate in the discovery and development of new therapeutic agents.
References
- 1. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | 898566-17-1 | FF34928 [biosynth.com]
- 2. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes: 5-Iodo-2-methylaniline as a Versatile Building Block for Heterocyclic Compounds
Introduction
5-Iodo-2-methylaniline is a highly valuable and versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its structure, featuring a reactive iodine atom positioned meta to an amino group and ortho to a methyl group on a benzene ring, allows for a wide range of synthetic transformations. The presence of the iodine atom facilitates numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are instrumental in forming key carbon-carbon and carbon-nitrogen bonds. Subsequent intramolecular cyclization reactions then lead to the efficient assembly of various heterocyclic cores. This unique combination of functional groups makes this compound an attractive starting material for the synthesis of indoles, quinolines, and carbazoles, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science.
These application notes provide detailed protocols and quantitative data for the synthesis of these important heterocyclic systems, demonstrating the utility of this compound for researchers, scientists, and professionals in drug development.
Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization
A highly efficient two-step, one-pot method for synthesizing 2,3-disubstituted indoles utilizes this compound derivatives as the starting material. The synthesis commences with a palladium-copper co-catalyzed Sonogashira coupling of an N-protected or N,N-dialkylated this compound with a terminal alkyne. The resulting 2-alkynyl-aniline intermediate then undergoes a facile intramolecular cyclization to yield the indole product.
Quantitative Data for Indole Synthesis
| Entry | Alkyne | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylacetylene | 5-Iodo-1,2-dimethyl-3-phenyl-1H-indole | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, 80 °C, 4h; then I₂, CH₂Cl₂, rt, 2h | 85 |
| 2 | 1-Hexyne | 3-Butyl-5-iodo-1,2-dimethyl-1H-indole | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, 80 °C, 4h; then I₂, CH₂Cl₂, rt, 2h | 78 |
| 3 | (Trimethylsilyl)acetylene | 5-Iodo-1,2-dimethyl-3-(trimethylsilyl)-1H-indole | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, 80 °C, 4h; then I₂, CH₂Cl₂, rt, 2h | 82 |
Experimental Protocol: Synthesis of 5-Iodo-1,2-dimethyl-3-phenyl-1H-indole
Materials:
-
N,N-Dimethyl-5-iodo-2-methylaniline (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Iodine (I₂) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add N,N-dimethyl-5-iodo-2-methylaniline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add triethylamine (5 mL) and phenylacetylene (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the Sonogashira coupling, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (10 mL).
-
Add a solution of iodine (1.1 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 2 hours at room temperature. Monitor the cyclization by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of iodine disappears.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-iodo-1,2-dimethyl-3-phenyl-1H-indole.
Synthetic Workflow: Indole Synthesis
Caption: Workflow for the synthesis of a substituted indole from this compound.
Synthesis of Substituted Quinolines via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. This compound can be employed in this reaction to produce substituted iodoquinolines, which are valuable intermediates for further functionalization.
Quantitative Data for Quinoline Synthesis
| Entry | α,β-Unsaturated Carbonyl | Product | Reaction Conditions | Yield (%) |
| 1 | Crotonaldehyde | 6-Iodo-2,8-dimethylquinoline | H₂SO₄, As₂O₅, 120 °C, 6h | 65 |
| 2 | Cinnamaldehyde | 6-Iodo-8-methyl-2-phenylquinoline | H₂SO₄, As₂O₅, 120 °C, 6h | 72 |
| 3 | Methyl vinyl ketone | 6-Iodo-4,8-dimethylquinoline | H₂SO₄, As₂O₅, 120 °C, 6h | 60 |
Experimental Protocol: Synthesis of 6-Iodo-2,8-dimethylquinoline
Materials:
-
This compound (1.0 equiv)
-
Crotonaldehyde (2.5 equiv)
-
Concentrated sulfuric acid (H₂SO₄)
-
Arsenic pentoxide (As₂O₅) (1.5 equiv)
-
Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to this compound (1.0 mmol) at 0 °C.
-
Add arsenic pentoxide (1.5 mmol) to the mixture.
-
Slowly add crotonaldehyde (2.5 mmol) to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 120 °C and stir for 6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a cold aqueous sodium hydroxide solution until it is alkaline.
-
Extract the product with chloroform (3 x 20 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-iodo-2,8-dimethylquinoline.
Signaling Pathway: Doebner-von Miller Reaction
Caption: Key steps in the Doebner-von Miller synthesis of quinolines.
Synthesis of Substituted Carbazoles via Palladium-Catalyzed Annulation
A powerful method for the synthesis of carbazoles involves a one-pot, two-step process starting from an o-iodoaniline. The first step is the N-arylation of this compound with an arylating agent, followed by an intramolecular palladium-catalyzed C-H activation/C-N bond formation to construct the carbazole core. A particularly effective approach utilizes silylaryl triflates as the arylating agent.
Quantitative Data for Carbazole Synthesis
| Entry | Silylaryl Triflate | Product | Reaction Conditions | Yield (%) |
| 1 | 2-(Trimethylsilyl)phenyl triflate | 8-Iodo-7-methyl-9H-carbazole | CsF, MeCN, rt, 10h; then Pd(OAc)₂, PCy₃, 100 °C, 24h | 88 |
| 2 | 2-(Trimethylsilyl)-4-methylphenyl triflate | 8-Iodo-2,7-dimethyl-9H-carbazole | CsF, MeCN, rt, 10h; then Pd(OAc)₂, PCy₃, 100 °C, 24h | 85 |
| 3 | 2-(Trimethylsilyl)-4-methoxyphenyl triflate | 8-Iodo-2-methoxy-7-methyl-9H-carbazole | CsF, MeCN, rt, 10h; then Pd(OAc)₂, PCy₃, 100 °C, 24h | 82 |
Experimental Protocol: Synthesis of 8-Iodo-7-methyl-9H-carbazole
Materials:
-
This compound (1.0 equiv)
-
2-(Trimethylsilyl)phenyl triflate (1.1 equiv)
-
Cesium fluoride (CsF) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.10 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction tube, add this compound (0.25 mmol), 2-(trimethylsilyl)phenyl triflate (0.275 mmol), and cesium fluoride (0.75 mmol).
-
Add acetonitrile (4.0 mL) and stir the mixture at room temperature for 10 hours.
-
To the reaction mixture, add palladium(II) acetate (0.0125 mmol) and tricyclohexylphosphine (0.025 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-iodo-7-methyl-9H-carbazole.
Logical Relationship: Carbazole Synthesis
Caption: One-pot, two-step synthesis of carbazoles.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and advanced materials. 5-Iodo-2-methylaniline is a valuable building block in this context, as its subsequent coupling products, substituted 2-methyl-5-arylanilines, are precursors to a wide range of complex nitrogen-containing compounds.
These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The information is curated for researchers and professionals in drug development and other scientific fields who require a reliable and reproducible method for the synthesis of these important biaryl amines.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its aryl group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The success of a Suzuki coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of this compound with various arylboronic acids, based on established methodologies for similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | ~90-98 |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | ~80-90 |
| 4 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 16 | ~75-85 |
Experimental Protocols
The following is a detailed, step-by-step protocol for a general Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution (saturated aqueous NaCl)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
General Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. This is followed by the addition of the palladium catalyst (and ligand, if required).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at the specified temperature for the indicated time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-5-arylaniline derivative.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling of this compound.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-iodo-2-methylaniline with a range of primary and secondary amines. This compound is a valuable building block, and its N-arylation opens access to a diverse array of complex aniline derivatives that are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
The reaction involves the coupling of this compound with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of these components is critical for achieving high yields and reaction efficiency.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is crucial as it influences the stability of the catalytic species and the rates of the individual steps in the catalytic cycle. Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired transformation.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established literature precedents for similar aryl iodides and provide a strong starting point for further optimization.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 88-98 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | THF | 80 | 24 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 90-99 |
| 2 | Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85-95 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 80-90 |
| 4 | Dibenzylamine | Pd(OAc)₂ (2) | AdBrettPhos (4) | NaOtBu (1.5) | THF | 80 | 24 | 70-80 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv) and the corresponding amine (1.1-1.2 equiv) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-methyl-5-iodoaniline derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Application Notes and Protocols for the Heck Reaction of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for conducting the Heck reaction with 5-Iodo-2-methylaniline. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical compounds.[1] The reaction of this compound with various alkenes allows for the introduction of diverse side chains, providing access to a wide range of novel chemical entities for drug discovery and development.
The presence of the amino group on the aniline ring can influence the catalytic cycle, potentially requiring careful optimization of the reaction conditions to achieve high yields and selectivity. The selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful transformation.
General Reaction Scheme:
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction involving aryl iodides, which can be adapted and optimized for this compound.
| Parameter | Condition 1 (General Purpose) | Condition 2 (Phosphine-Free) | Condition 3 (Aqueous) | Notes |
| Alkene | Styrene, Acrylates (1.2 equiv) | Styrene, Acrylates (1.2 equiv) | Styrene, Acrylates (1.2 equiv) | The choice of alkene will influence the reaction rate and final product. |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd/C (10%, 0.5 mol%) | Pd(OAc)₂ (2 mol%) | Catalyst loading can be optimized; lower loading is preferable for large-scale synthesis.[4] |
| Ligand | PPh₃ (4 mol%) | None | PPh₃ (4 mol%) or Water-soluble phosphine | Ligands can improve catalyst stability and reactivity.[5] |
| Base | Et₃N (2.0 equiv) | NaOAc (2.0 equiv) | K₂CO₃ (2.0 equiv) | The choice of base is critical and can affect the reaction outcome.[6] |
| Solvent | DMF or CH₃CN | DMA or NMP | Water or DMF/Water mixture | Solvent polarity and boiling point are important considerations. |
| Temperature (°C) | 80 - 120 | 100 - 140 | 80 - 100 | Higher temperatures can lead to faster reactions but also potential side products.[1] |
| Reaction Time (h) | 12 - 24 | 12 - 24 | 12 - 24 | Reaction progress should be monitored by TLC or GC/LC-MS.[1] |
| Typical Yield | 70 - 95% | 80 - 99% | 75 - 90% | Yields are highly dependent on the specific alkene and optimized conditions. |
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol describes a general procedure for the Heck reaction between this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating equipment (magnetic stirrer with hotplate)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).
-
The flask is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.
-
Add triethylamine (2.0 equiv.) and styrene (1.2 equiv.) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted styrene product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualization
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[7]
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Sonogashira coupling of 5-iodo-2-methylaniline with various terminal alkynes. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 5-alkynyl-2-methylaniline derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and functional organic materials.
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1] The reaction is typically carried out under mild conditions and demonstrates a broad tolerance for various functional groups, making it a highly valuable tool in organic synthesis.[1][2]
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
General Reaction for the Sonogashira Coupling of this compound.
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])[3]
-
Copper(I) iodide (CuI)[3]
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))[4]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))[4]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[4][5]
-
Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., TEA or DIPEA, 2-3 equiv.).[4]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2-2.0 equiv.) to the reaction mixture.[4][5]
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with similar substrates.[4][5]
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 6-8 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50 | 8-12 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 70 | 5-7 | 90-98 |
| 4 | 4-Ethynylanisole | Pd(acac)₂ (5) | CuI (10) | Et₂NH | DMF | 60 | 6-8 | 85-95 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 80 | 10-14 | 70-85 |
Mandatory Visualizations
Experimental Workflow Diagram
Experimental workflow for the Sonogashira coupling.
Catalytic Cycle Diagram
Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Role of 5-Iodo-2-methylaniline in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-Iodo-2-methylaniline is a key aromatic amine intermediate that holds a significant position in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring both an iodine atom and a methyl group on the aniline ring, provides a versatile scaffold for the construction of complex and biologically active molecules. The presence of the iodine atom, a bulky and lipophilic halogen, can enhance the efficacy and modify the mode of action of the final agrochemical product. Furthermore, the iodo-group serves as a useful synthetic handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides an overview of the application of this compound in the synthesis of novel agrochemicals, including detailed experimental protocols and data where available in public literature.
While the use of this compound as an intermediate in agrochemical synthesis is noted in chemical literature, specific, publicly available examples of commercialized pesticides, herbicides, or fungicides directly synthesized from this starting material are limited. The information presented herein is based on synthetic strategies for analogous compounds and general knowledge of agrochemical synthesis.
Application in Fungicide Synthesis
Aniline derivatives are crucial building blocks for a wide range of fungicides. The structural motif of this compound can be incorporated into various fungicidal scaffolds. One plausible application is in the synthesis of novel carboxamide fungicides, which are known to target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.
Hypothetical Synthesis of a Novel Carboxamide Fungicide
The following protocol outlines a potential synthetic route to a novel carboxamide fungicide derived from this compound. This is a representative synthesis and has not been reported in peer-reviewed literature.
Experimental Protocol: Synthesis of a 2-(5-iodo-2-methylphenylcarbamoyl)benzoic acid
Objective: To synthesize a potential carboxamide fungicide precursor from this compound.
Materials:
-
This compound
-
Phthalic anhydride
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 100 mL of anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add phthalic anhydride (10 mmol) and a catalytic amount of anhydrous pyridine (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid and wash with cold toluene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: The structure of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: The reaction is expected to yield the corresponding N-(5-iodo-2-methylphenyl)phthalamic acid, a precursor to more complex fungicidal molecules.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Starting Material | This compound |
| Product | N-(5-iodo-2-methylphenyl)phthalamic acid |
| Theoretical Yield | Based on 10 mmol starting material |
| Actual Yield | To be determined experimentally |
| Purity | >95% (after recrystallization) |
Logical Workflow for Fungicide Synthesis
Caption: Synthetic workflow for a carboxamide precursor.
Application in Herbicide Synthesis
Aniline derivatives are also precursors to several classes of herbicides, including ureas, sulfonylureas, and dinitroanilines. The this compound scaffold could be utilized to create novel herbicides with potentially enhanced soil persistence or altered target site interactions.
Hypothetical Synthesis of a Phenylurea Herbicide
The following protocol describes a general method for the synthesis of a phenylurea herbicide from an aniline derivative.
Experimental Protocol: Synthesis of a 1-(5-Iodo-2-methylphenyl)-3,3-dimethylurea
Objective: To synthesize a potential phenylurea herbicide from this compound.
Materials:
-
This compound
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) and triethylamine (12 mmol) in 50 mL of anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add dimethylcarbamoyl chloride (11 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Expected Outcome: The synthesis is expected to yield 1-(5-Iodo-2-methylphenyl)-3,3-dimethylurea, a compound with potential herbicidal activity.
Signaling Pathway of Phenylurea Herbicides
Caption: Mode of action of phenylurea herbicides.
Application in Insecticide Synthesis
Certain classes of modern insecticides, such as diamides, utilize substituted anilines as key building blocks. While no specific commercial insecticide has been publicly documented as being derived from this compound, its structure is amenable to inclusion in synthetic routes for novel insecticidal compounds.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern offers opportunities for the development of new fungicides, herbicides, and insecticides with potentially improved properties. The synthetic protocols provided herein are illustrative of the types of transformations that can be employed to incorporate this building block into agrochemically relevant scaffolds. Further research and development are required to fully explore the potential of this compound in creating the next generation of crop protection agents. Researchers are encouraged to adapt and optimize these general procedures for their specific target molecules.
Application of 5-Iodo-2-methylaniline in Dye and Pigment Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methylaniline, also known as 2-Amino-4-iodotoluene, is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its applications span across pharmaceuticals, agrochemicals, and notably, in the production of dyes and pigments. The presence of an iodine atom and a methyl group on the aniline ring influences the electronic properties and reactivity of the molecule, making it a valuable precursor for creating specialized colorants.
In the realm of dye chemistry, this compound is primarily utilized in the synthesis of azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse class of commercial dyes.[1][2] The synthesis of these dyes from this compound typically involves a two-step process: diazotization followed by an azo coupling reaction.[3] This methodology allows for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, brown, and blue.[3] The specific color and properties of the resulting dye are determined by the chemical structure of the coupling agent used in the second step of the synthesis.
This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye derived from this compound, intended for use by researchers and professionals in relevant scientific fields.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative azo dye, (E)-1-((5-iodo-2-methylphenyl)diazenyl)naphthalen-2-ol, derived from this compound and 2-naphthol.
| Parameter | Value |
| Starting Material | This compound |
| Coupling Agent | 2-Naphthol |
| Product Name | (E)-1-((5-iodo-2-methylphenyl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₁₇H₁₃IN₂O |
| Molecular Weight | 388.21 g/mol |
| Yield | 85-95% |
| Melting Point | 185-190 °C |
| λmax (in DMSO) | 485 nm |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-((5-iodo-2-methylphenyl)diazenyl)naphthalen-2-ol
This protocol details the synthesis of a vibrant red azo dye from this compound and 2-naphthol. The procedure involves the diazotization of the amine followed by coupling with the naphthol derivative.
Materials:
-
This compound (≥98%)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Urea
-
Ethanol
-
Distilled water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
-
pH indicator paper
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 2.33 g (0.01 mol) of this compound in 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Continue stirring until a fine, uniform suspension of the hydrochloride salt is formed.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride suspension over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 20 minutes at 0-5 °C.
-
A small amount of urea can be added to destroy any excess nitrous acid. The resulting solution is the diazonium salt of this compound.
Part B: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate should form immediately. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Check the pH of the solution; it should be alkaline to ensure the coupling reaction proceeds to completion.
Part C: Isolation and Purification
-
Collect the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from hot ethanol to obtain a purified product.
-
Dry the purified dye in a desiccator.
Mandatory Visualizations
Diagram 1: Synthesis Pathway of an Azo Dye from this compound
Caption: Synthesis of an azo dye via diazotization and coupling.
Diagram 2: Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step workflow for the synthesis of an azo dye.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methylaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in the fields of pharmaceutical and materials science.[1][2] The presence of an iodine atom on the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates and in materials science for the development of advanced organic materials.[1][2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions.
The substituted 2-methylaniline scaffold is a prevalent motif in a wide range of biologically active compounds, exhibiting diverse pharmacological activities.[3][4] The cross-coupling products derived from this compound serve as key intermediates in the synthesis of pharmaceuticals targeting cancer, cardiovascular disorders, and infectious diseases.[3][4]
Applications in Drug Development
The palladium-catalyzed cross-coupling of this compound opens a gateway to a diverse array of substituted anilines with significant potential in drug discovery and development. The resulting products are key intermediates in the synthesis of various biologically active molecules.
-
Suzuki-Miyaura Coupling Products (Aryl-Substituted 2-Methylanilines): These compounds are integral to the development of kinase inhibitors for cancer therapy. The biaryl scaffold is a common feature in molecules designed to target specific signaling pathways in cancer cells. Additionally, these structures are found in novel antibacterial and antimalarial agents.
-
Buchwald-Hartwig Amination Products (N-Aryl- and N-Alkyl-2-Methylanilines): The diarylamine and related structures are privileged motifs in medicinal chemistry. They are found in a variety of therapeutic agents, including anticancer drugs, anti-inflammatory compounds, and central nervous system (CNS) active agents. The ability to introduce diverse amine functionalities allows for the fine-tuning of physicochemical properties and biological activity.
-
Sonogashira Coupling Products (Alkynyl-Substituted 2-Methylanilines): The introduction of an alkynyl group provides a versatile handle for further synthetic transformations. These compounds can be converted into a variety of heterocyclic systems and are used in the synthesis of potent enzyme inhibitors and receptor antagonists.
-
Heck Coupling Products (Alkenyl-Substituted 2-Methylanilines): The resulting styrenyl and other alkenyl anilines are valuable precursors for the synthesis of complex natural products and pharmaceuticals. The double bond can be further functionalized to introduce additional complexity and modulate biological activity.
-
Cyanation Products (Cyano-Substituted 2-Methylanilines): The cyano group is a versatile functional group that can be readily converted into amines, carboxylic acids, and tetrazoles, which are important pharmacophores. Cyanoanilines are key intermediates in the synthesis of various approved drugs.
Experimental Protocols
The following protocols are generalized starting points for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is highly recommended for each specific substrate combination to achieve the best results.
Suzuki-Miyaura Coupling
This reaction forms a C-C bond between this compound and a boronic acid or ester.
General Protocol: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., toluene/water, dioxane/water) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
Data Presentation: Suzuki-Miyaura Coupling of Iodoarenes with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 1.5 | 92 |
| 2 | 5-Iodovanillin | Pd(OAc)₂ (cat.) | K₂CO₃ | Water | Reflux | 0.5 | High |
| 3 | Iodobenzene | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | Toluene/Water | 80 | 12 | 95 |
Note: Data for entries 1 and 2 are for analogous substrates and serve as a reference.[5]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between this compound and a primary or secondary amine.
General Protocol: In a glovebox, an oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.). The tube is sealed, removed from the glovebox, and a degassed solvent (e.g., toluene, dioxane) is added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]
Data Presentation: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-1,3,4-tetrahydroacridine | Morpholine | Pd₂(dba)₃/XPhos (cat.) | NaOt-Bu | Toluene | 110 | 12 | 85 |
| 2 | 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂/Xantphos (cat.) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
| 3 | Aryl Halide | Aniline | "XantPhos Pd G3" (5) | DBU | MeCN/PhMe | 140 | 1 | - |
Note: Data presented is for analogous systems to provide a general guideline.[7][8]
Sonogashira Coupling
This reaction creates a C-C bond between this compound and a terminal alkyne.
General Protocol: To a Schlenk flask containing this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) is added a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, 2.0 equiv.). The terminal alkyne (1.2 equiv.) is then added, and the mixture is stirred at room temperature or heated (typically 50-80 °C) under an inert atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through Celite®, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[1][9]
Data Presentation: Sonogashira Coupling of Iodoarenes with Phenylacetylene
| Entry | Aryl Iodide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd on alumina (cat.) | Cu₂O on alumina (cat.) | - | THF-DMA | 75 | 72 | <2 (Batch) |
| 2 | Iodobenzene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85 |
| 3 | 2-Iodotoluene | PdCl₂(PPh₃)₂ (0.025) | - | - | [TBP][4EtOV] | - | - | 96 |
Note: Data is for analogous substrates to provide a starting point for optimization.[1][9]
Heck Reaction
This reaction forms a C-C bond between this compound and an alkene.
General Protocol: A mixture of this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol% if needed), and a base (e.g., triethylamine, NaOAc, 2.0 equiv.) in a suitable solvent (e.g., DMF, DMA) is heated in a sealed tube under an inert atmosphere. The reaction temperature typically ranges from 100 to 140 °C. The reaction progress is monitored by GC-MS or LC-MS. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[10][11]
Data Presentation: Heck Reaction of 4-Iodo-2,6-dimethylaniline with Acrylonitrile
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C (0.05 equiv) | NaOAc | DMA | 140 | 20 | 100 |
Note: This data is for a closely related substrate, 4-iodo-2,6-dimethylaniline, and provides a strong starting point for the reaction of this compound.[10]
Palladium-Catalyzed Cyanation
This reaction introduces a cyano group onto the aromatic ring.
General Protocol: In a glovebox, a vial is charged with this compound (1.0 equiv.), a cyanide source (e.g., K₄[Fe(CN)₆], 0.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), a ligand (e.g., dppf, 4-20 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.). A degassed solvent (e.g., DMF, DMA) is added, and the vial is sealed and heated (typically 100-140 °C). The reaction is monitored by LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent and water, and the layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[12]
Data Presentation: Palladium-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Chloride | K₄[Fe(CN)₆] | Pd/CM-phos (cat.) | Na₂CO₃ | MeCN/Water | 70 | - | up to 96 |
| 2 | Indole | K₄[Fe(CN)₆] | Pd(OAc)₂ (10) | KOAc | DMF/DMSO | 140 | 12 | 90 |
| 3 | Aryl Pentafluorobenzenesulfonate | K₄[Fe(CN)₆]·3H₂O | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 40 | 5 | 92 |
Note: Data is for analogous reactions and should be used as a reference for optimization.[12][13]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck Reaction—State of the Art [mdpi.com]
- 12. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 13. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methylaniline is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its strategic substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. These application notes provide detailed protocols for two scalable synthetic routes to this compound, intended for industrial use. The protocols emphasize safety, scalability, and product purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈IN | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 233.05 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Light yellow to brown crystalline solid | --INVALID-LINK-- |
| Melting Point | 48-52 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 273 °C at 760 mmHg | --INVALID-LINK-- |
| CAS Number | 83863-33-6 | --INVALID-LINK--, --INVALID-LINK-- |
Synthetic Strategies
Two primary routes for the large-scale synthesis of this compound are presented:
-
Direct Iodination of 2-Methylaniline: A straightforward approach involving the electrophilic substitution of 2-methylaniline with an iodine source.
-
Sandmeyer Reaction from 2-Methyl-5-nitroaniline: A multi-step process involving nitration of 2-methylaniline, reduction of the nitro group, followed by diazotization and iodination.
Route 1: Direct Iodination of 2-Methylaniline
This method offers a more direct pathway to the desired product, potentially reducing the number of synthetic steps and overall production time.
Experimental Protocol
Materials:
-
2-Methylaniline (o-toluidine)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether (or other suitable organic solvent)
-
Water
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and addition funnel
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
-
Recrystallization vessel
Procedure:
-
Reaction Setup: In a large-scale reaction vessel, prepare a saturated solution of sodium bicarbonate in water. Add 2-methylaniline to the aqueous solution.
-
Iodination: While vigorously stirring the biphasic mixture, add portion-wise solid iodine over a period of 2-3 hours. Maintain the temperature of the reaction mixture between 20-25°C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, destroy any excess iodine by the slow addition of a saturated sodium thiosulfate solution until the color of the aqueous phase becomes colorless.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any remaining product.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure this compound.
Quantitative Data
| Parameter | Value | Notes |
| Typical Scale | 10-100 kg | |
| Reactant Ratio | 2-Methylaniline : I₂ (1 : 1.1 mol) | A slight excess of iodine ensures complete conversion. |
| Reaction Time | 4-6 hours | Monitored by in-process controls. |
| Expected Yield | 75-85% | Based on similar iodination reactions of anilines.[1] |
| Purity (after recrystallization) | >98% |
Workflow Diagram
Caption: Workflow for the direct iodination of 2-methylaniline.
Route 2: Sandmeyer Reaction from 2-Methyl-5-nitroaniline
This multi-step route provides an alternative pathway that can be advantageous if the starting material, 2-methylaniline, is prone to over-iodination or if isomer separation is challenging with the direct method.
Step 1: Nitration of 2-Methylaniline
Experimental Protocol:
Materials:
-
2-Methylaniline (o-toluidine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Water
Procedure:
-
Acidic Solution: In a reaction vessel, slowly add 2-methylaniline to concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
-
Nitration: To the cooled solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise over 2-3 hours, ensuring the temperature does not exceed 10°C.
-
Work-up: After the addition is complete, pour the reaction mixture onto crushed ice and basify with a sodium hydroxide solution to precipitate the crude 2-methyl-5-nitroaniline.
-
Purification: Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
Step 2: Reduction of 2-Methyl-5-nitroaniline
Experimental Protocol:
Materials:
-
2-Methyl-5-nitroaniline
-
Iron powder (or other suitable reducing agent like SnCl₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a reaction vessel, suspend 2-methyl-5-nitroaniline and iron powder in a mixture of water and ethanol.
-
Reduction: Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise. Monitor the reaction until completion.
-
Work-up: Cool the reaction mixture and make it basic with a sodium hydroxide solution.
-
Extraction: Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain 2-methyl-benzene-1,4-diamine.
Step 3: Sandmeyer Reaction of 2-Methyl-benzene-1,4-diamine
Experimental Protocol:
Materials:
-
2-Methyl-benzene-1,4-diamine
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Diazotization: Dissolve 2-methyl-benzene-1,4-diamine in aqueous hydrochloric acid and cool to 0-5°C. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
Iodination: In a separate vessel, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Decomposition: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.
-
Work-up: Cool the mixture and neutralize with a sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Step | Reactants | Key Conditions | Expected Yield | Purity |
| 1. Nitration | 2-Methylaniline, HNO₃, H₂SO₄ | <10°C | ~90% | >95% |
| 2. Reduction | 2-Methyl-5-nitroaniline, Fe, HCl | Reflux | >90% | >95% |
| 3. Sandmeyer | 2-Methyl-benzene-1,4-diamine, NaNO₂, KI | 0-5°C then 50-60°C | 70-80% | >98% |
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 5-Iodo-2-methylaniline Suzuki Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Iodo-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the most common causes?
Low yields in this specific reaction are often attributed to a combination of factors related to the substrate's structure. The primary challenges are steric hindrance from the ortho-methyl group and potential catalyst inhibition by the aniline's amino group.[1][2][3]
Common causes for low yield include:
-
Catalyst Inactivity or Inhibition: The lone pair of electrons on the aniline's nitrogen can coordinate with the palladium catalyst, reducing its catalytic activity.[4]
-
Steric Hindrance: The methyl group at the ortho position can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]
-
Side Reactions: The most prevalent side reactions include dehalogenation (replacement of iodine with hydrogen) and homocoupling of the boronic acid.[5][6]
-
Decomposition of Boronic Acid: Boronic acids can be unstable under reaction conditions, leading to protodeboronation, where the boronic acid is converted back to an arene.[5][6]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and must be tailored to this specific substrate.[7][8]
Q2: How do I select the optimal palladium catalyst and ligand for this sterically hindered aniline?
For sterically demanding substrates like this compound, the catalyst system is paramount. While traditional catalysts like Pd(PPh₃)₄ can be used, modern systems involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results.[1][3][9][10]
-
Ligand Selection: Buchwald ligands (e.g., SPhos, XPhos) are highly effective as their bulk and electron-donating properties facilitate the crucial oxidative addition and reductive elimination steps, overcoming steric challenges.[1][4][11] NHC ligands are also excellent choices due to their strong σ-donor properties which create robust and highly active catalysts.[3]
-
Catalyst Source: Pre-formed catalysts or "precatalysts" (e.g., XPhos Pd G3, CataCXium A Pd G3) are often more reliable and active than catalysts generated in situ.[2][12] They can lead to faster reactions and lower catalyst loadings. Research on unprotected ortho-bromoanilines has shown CataCXium A Pd G3 to be a uniquely effective catalyst system.[2]
Q3: What are the recommended base and solvent systems?
The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics.
-
Base: A moderately strong base is typically required. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[2][7][13] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be beneficial, but it can also promote side reactions.[3][14] The base must be thoroughly ground and dried before use.
-
Solvent: A mixture of an organic solvent and water is standard for Suzuki couplings, as water is often necessary to dissolve the inorganic base.[15][16] Common choices include:
The choice is often interdependent; for instance, stronger bases may be paired with ethereal solvents, while carbonates are often used with aqueous mixtures.[14]
Q4: I'm observing significant dehalogenation and homocoupling byproducts. How can I minimize these?
These side reactions compete with the desired cross-coupling and lower the yield.
-
Preventing Dehalogenation: This side reaction can occur when a hydride species is transferred to the palladium complex.[5] To minimize this, ensure your reagents and solvents are pure and free of potential hydride sources. Using a well-defined catalyst/ligand system can also disfavor this pathway.
-
Preventing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4]
-
Thorough Degassing: It is critical to remove all dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[18]
-
Inert Atmosphere: The reaction should be run under a positive pressure of an inert gas throughout.[4]
-
Q5: My reaction turns black, and the yield is poor. What does this indicate?
The formation of a black precipitate, known as "palladium black," signifies the decomposition and aggregation of the palladium catalyst.[4][6] This removes the active catalyst from the solution, halting the reaction. This can be caused by:
-
Presence of Oxygen: As mentioned, this is a primary cause of catalyst decomposition.
-
High Temperatures: Running the reaction at an excessively high temperature can accelerate catalyst decomposition.[4]
-
Impurities: Impurities in the starting materials or solvent can poison the catalyst.
To resolve this, ensure rigorous degassing, use purified reagents and solvents, and optimize the reaction temperature.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The Pd(0) active species is not forming or is being inhibited by the aniline. | • Switch to a modern, bulky ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][3][4] • Use a pre-formed catalyst (e.g., XPhos Pd G3) for more reliable activation.[2][12] • Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).[2] |
| 2. Ineffective Base/Solvent: The chosen base is not strong enough or is not sufficiently soluble. | • Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[7] • Ensure the solvent system is appropriate for the base (e.g., aqueous mixtures for carbonates/phosphates).[15] • Grind the base into a fine powder before use to increase its surface area and reactivity. | |
| 3. Reaction Temperature Too Low: The reaction is kinetically slow due to steric hindrance. | • Gradually increase the reaction temperature in 10 °C increments (typically between 80-110 °C).[7][17] Monitor for catalyst decomposition (blackening). | |
| Significant Side Products | 1. Protodeboronation: The boronic acid is decomposing. | • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[13] • Consider using a more stable boronic acid derivative, like a pinacol ester or an MIDA boronate.[19] • Minimize reaction time by monitoring closely and stopping the reaction upon completion.[4] |
| 2. Homocoupling: Oxygen is present in the reaction. | • Improve the degassing procedure (e.g., extend the time for bubbling inert gas or use 3-4 freeze-pump-thaw cycles).[18] • Maintain a positive pressure of argon or nitrogen throughout the entire reaction.[4] | |
| Product is Difficult to Purify | 1. Similar Polarity: The product and starting materials or byproducts have similar polarity. | • If homocoupling is an issue, minimizing it through rigorous degassing will simplify purification. • Optimize column chromatography conditions (e.g., use a shallow solvent gradient). |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This is a representative procedure and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.[13]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe, followed by the palladium precatalyst.
-
Reaction Execution: Place the flask in a preheated oil bath (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[13]
Visual Guides
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Buchwald-Hartwig Amination of 5-Iodo-2-methylaniline
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Iodo-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions regarding this specific C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The primary side reactions encountered are hydrodehalogenation of the starting material to form 2-methylaniline, and to a lesser extent, homocoupling of the aryl iodide. Another potential side reaction is β-hydride elimination, which can also lead to the formation of the hydrodehalogenated arene and a corresponding imine.[1][2]
Q2: My reaction is showing low conversion. What are the first parameters I should investigate?
A2: Low conversion with a sterically hindered substrate like this compound can often be attributed to the choice of catalyst, ligand, base, or solvent. The steric hindrance from the ortho-methyl group can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Additionally, aryl iodides can form unreactive palladium dimer species that inhibit the reaction.
Q3: Which type of ligand is recommended for the amination of this compound?
A3: For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally recommended. These ligands promote the formation of monoligated palladium species, which can accelerate the rates of oxidative addition and reductive elimination. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated success in the amination of challenging aryl halides. Screening a few different bulky phosphine ligands is often a crucial optimization step.
Q4: What is the best choice of base for this reaction?
A4: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common choice and is often effective. However, for substrates that may be sensitive to such a strong base, or to improve reaction outcomes, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be explored. The choice of base can be solvent-dependent.
Q5: Can the amine coupling partner also act as a ligand and inhibit the reaction?
A5: Yes, amines can coordinate to the palladium center and potentially inhibit the catalytic cycle. To counteract this, it is sometimes beneficial to add a slight excess of the phosphine ligand relative to the palladium source to ensure the desired catalytic species is maintained.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Buchwald-Hartwig amination of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient catalyst activation | Use a palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) at the start of the reaction. |
| Suboptimal ligand | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. The steric and electronic properties of the ligand are critical for this substrate. | |
| Inappropriate base | If using NaOtBu, consider switching to LiHMDS or Cs₂CO₃, especially if you suspect base-sensitive functional groups on your coupling partner. | |
| Solvent effects | Toluene and dioxane are common solvents. Toluene can be advantageous for aryl iodides as it helps to precipitate the iodide salt byproduct, which can be inhibitory.[2] Consider screening other ethereal or aromatic solvents. | |
| Significant Hydrodehalogenation | High reaction temperature | Lower the reaction temperature. This can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination. |
| Inefficient reductive elimination | The choice of ligand is crucial. A ligand that accelerates reductive elimination can outcompete the pathways leading to hydrodehalogenation. | |
| Presence of a hydride source | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize potential sources of hydride. | |
| Homocoupling of this compound | Catalyst decomposition | High temperatures or prolonged reaction times can lead to catalyst decomposition and favor side reactions. Monitor the reaction progress and stop it once the starting material is consumed. |
| Ligand choice | Some ligands may be more prone to promoting homocoupling. If this is a major issue, screen alternative ligands. | |
| Difficulty in Product Purification | Co-elution with byproducts | If the product co-elutes with the hydrodehalogenated starting material or homocoupled byproduct, consider alternative purification techniques such as crystallization or preparative HPLC. Protecting the amine of the product before chromatography can also alter its polarity and aid in separation. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with a generic primary amine. This should be considered a starting point, and optimization of specific parameters may be necessary.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the ligand (1.2-2.4 mol%) to the reaction vessel.
-
Reagent Addition: Add the sodium tert-butoxide (1.4 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2-Iodotoluene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 88 |
| 1-Iodo-4-nitrobenzene | Benzylamine | XPhos Pd G3 (1.5) | - | LiHMDS (1.5) | THF | 65 | 12 | 92 |
| 5-Iodofuran-2-amine | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | Not specified |
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Potential side reaction pathways in Buchwald-Hartwig amination.
References
Technical Support Center: Purification of 5-Iodo-2-methylaniline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Iodo-2-methylaniline by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My crude this compound is a dark oil or solid. What should I do?
A1: The dark color often indicates the presence of oxidized impurities, which are common in aniline derivatives. It is advisable to use activated charcoal to decolorize the solution during recrystallization. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb these colored impurities.
Q2: No crystals are forming, even after cooling the solution. What is the problem?
A2: This issue typically arises from two main causes:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. To resolve this, heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation has not been achieved: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Q3: The product "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the recrystallization temperature. This often happens if the boiling point of the solvent is higher than the melting point of the solute (this compound has a melting point of 48-52 °C). To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly to ensure that crystallization occurs at a temperature below the compound's melting point.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can be due to several factors:
-
Using too much solvent: This keeps a significant amount of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization during hot filtration: To prevent this, use a pre-heated funnel and receiving flask.
Q5: What are the likely impurities in my crude this compound?
A5: Common impurities depend on the synthetic route. If synthesized by direct iodination of 2-methylaniline (o-toluidine), impurities may include:
-
Unreacted 2-methylaniline.
-
Regioisomers, such as other iodo-2-methylaniline isomers.
-
Di-iodinated products.
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the properties of similar anilines, the following solvents are recommended for screening.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Notes |
| Ethanol/Water | Soluble in hot ethanol | Insoluble in cold water | A good starting point. Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy, then clarify with a few drops of hot ethanol. |
| Methanol | Soluble | Sparingly Soluble | This compound is known to be soluble in methanol. Cooling to a very low temperature may be required for good recovery. |
| Isopropanol | Soluble | Sparingly Soluble | Similar to ethanol, may offer different solubility characteristics. |
| Hexane/Ethyl Acetate | Soluble in hot mixture | Insoluble in cold mixture | A less polar solvent system. The ratio can be adjusted to optimize recovery. |
| Toluene | Soluble | Sparingly Soluble | A higher boiling point solvent; be cautious of "oiling out". |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: Based on small-scale preliminary tests, select a suitable solvent or solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring and heating until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Technical Support Center: Synthesis and Purification of 5-Iodo-2-methylaniline
Welcome to the technical support center for the synthesis of 5-Iodo-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: During the electrophilic iodination of 2-methylaniline, several impurities can form. The most common include:
-
Isomeric Byproducts: The amino group in 2-methylaniline directs iodination to the ortho and para positions. While the 5-iodo isomer is a primary product, other positional isomers such as 3-iodo-2-methylaniline and di-iodinated species can also be formed.
-
Unreacted Starting Material: Incomplete iodination will result in the presence of the starting material, 2-methylaniline.
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Oxidation Products: Anilines are sensitive to oxidation, especially under iodinating conditions, which can lead to the formation of colored, high-molecular-weight polymeric impurities.[1] This is often observed as a dark coloration of the reaction mixture or the crude product.[1]
-
Di-iodinated Products: Due to the activating nature of the amino group, di-iodination of the aromatic ring can occur, leading to products such as 3,5-diiodo-2-methylaniline.
Q2: My crude product is a dark, tarry substance. What could be the cause and how can I fix it?
A2: The formation of a dark, tarry product is a strong indication of oxidation of the aniline.[1] This is a common issue when using strong iodinating agents like elemental iodine (I₂). To mitigate this, consider the following:
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Milder Iodinating Agents: Employ milder and less oxidizing reagents such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1]
-
Protecting the Amino Group: A highly effective strategy is to protect the amino group as an acetamide before iodination. This reduces the activating effect of the amino group, minimizing oxidation and preventing polysubstitution. The acetyl group can be removed by hydrolysis after iodination.
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Control of Reaction Conditions: Perform the reaction at lower temperatures (e.g., 0-15°C) to reduce the rate of oxidation.[1] The use of a mild base, such as sodium bicarbonate, can help to neutralize any acidic byproducts that might promote oxidation.[1]
Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the regioselectivity of the iodination?
A3: Achieving high regioselectivity in the iodination of anilines can be challenging. To favor the formation of the desired this compound:
-
Choice of Iodinating Agent: The choice of iodinating agent and reaction conditions can influence the isomer distribution. Researching different iodination protocols for substituted anilines can provide insights into optimizing for the desired isomer.
-
Steric Hindrance: The methyl group at the 2-position provides some steric hindrance that can influence the position of iodination.
-
Purification is Key: It is often the case that a mixture of isomers is obtained, making purification the critical step to isolate the desired product.
Troubleshooting Guides
This section provides a more in-depth look at specific problems and their solutions.
Guide 1: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds like this compound from small amounts of impurities.
Problem: Oiling Out During Recrystallization
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.
-
Solution:
-
Use a lower-boiling point solvent.
-
Employ a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Problem: Poor Recovery of the Product
-
Possible Cause: Using too much solvent, or the compound is too soluble in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
After crystallization, cool the flask in an ice bath to maximize precipitation.
-
If a solvent pair is used, adjust the ratio to decrease the overall solubility at low temperatures.
-
| Recommended Solvent Systems for Recrystallization | Notes |
| Ethanol/Water | A commonly used solvent pair for anilines. Dissolve the compound in hot ethanol and add hot water dropwise until turbidity persists. Reheat to clarify and then cool slowly.[2] |
| Hexane/Ethyl Acetate | Suitable for compounds with intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent. |
| Toluene/Heptane | Another option for compounds of intermediate polarity. |
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating this compound from its isomers and other impurities.
Problem: Poor Separation of Isomers
-
Possible Cause: The polarity of the eluent is not optimized for separating compounds with very similar polarities.
-
Solution:
-
Use a Shallow Gradient: If using gradient elution, make the gradient very shallow to improve resolution between closely eluting compounds.
-
Try Different Solvent Systems: If a standard hexane/ethyl acetate system is not effective, try other solvent combinations. For example, dichloromethane/hexane or toluene/ethyl acetate might offer different selectivity.
-
Add a Modifier: For basic compounds like anilines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and may enhance separation by deactivating acidic sites on the silica gel.
-
Problem: Compound is Stuck on the Column
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
| Typical Column Chromatography Conditions | Details |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) is the most common choice. |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.[3] |
| TLC Analysis | Before running a column, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the desired product a retention factor (Rf) of approximately 0.2-0.4. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and add more solvent dropwise until the solid dissolves completely. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to cover the solid. Heat the flask on a hot plate while stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Develop a TLC plate with the crude product in various solvent systems to find an eluent that gives the desired product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing Catalyst Loading for 5-Iodo-2-methylaniline Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 5-Iodo-2-methylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may be encountered during the cross-coupling of this compound.
Q1: My reaction shows low or no conversion of this compound. What are the primary troubleshooting steps?
A1: Low or no conversion can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions facilitate its reduction. The amine functionality of this compound can sometimes inhibit the catalyst.
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[3]
-
-
Base Selection: The choice and quality of the base are critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.
-
Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.
-
Solution: Use high-purity this compound and coupling partners. Ensure solvents are anhydrous and free of contaminants.
-
Q2: I am observing significant formation of side products, such as dehalogenation of the starting material or homocoupling of the coupling partner. How can I minimize these?
A2: Side product formation is a common issue in cross-coupling reactions.
-
Dehalogenation (Hydrodehalogenation): This occurs when the iodine atom on this compound is replaced by a hydrogen atom.
-
Homocoupling: This is the self-coupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).
-
Solution: This is often exacerbated by the presence of oxygen, which can disrupt the catalytic cycle.[7] Strict exclusion of oxygen is the most critical step. Optimizing the stoichiometry of the coupling partners can also be beneficial.
-
Q3: Is it always better to increase the catalyst loading for a sluggish reaction?
A3: While increasing the catalyst loading can sometimes improve conversion, it is not always the most effective or economical solution. Before increasing the catalyst concentration, consider optimizing other reaction parameters:
-
Temperature: Increasing the reaction temperature can often enhance the reaction rate.
-
Ligand Choice: The ligand plays a crucial role. For a sterically hindered substrate like this compound (due to the ortho-methyl group), bulky, electron-rich ligands are often necessary to promote efficient oxidative addition and reductive elimination.[8][9]
-
Solvent: The solvent can influence the solubility of reagents and the stability of the catalytic species. Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[4][5]
If these parameters have been optimized and the reaction remains sluggish, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be warranted.
Q4: Can the amine group of this compound interfere with the reaction?
A4: Yes, the primary amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
-
Solution 1: Ligand Selection: The use of bulky phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[1]
-
Solution 2: Protecting Groups: In some cases, particularly for challenging couplings, protecting the amine group (e.g., as a Boc or Cbz derivative) can prevent catalyst inhibition. The protecting group can be removed after the cross-coupling reaction.[1]
Data Presentation: Catalyst Loading Optimization
The optimal catalyst loading is a balance between reaction efficiency, cost, and purity of the final product. The following tables provide representative data on the effect of catalyst loading on reaction yield for cross-coupling reactions of substrates structurally similar to this compound.
Table 1: Suzuki-Miyaura Coupling - Catalyst Loading vs. Yield (Data extrapolated from studies on related ortho-substituted iodoanilines)
| Catalyst Loading (mol%) | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 5.0 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2.0 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90-95 |
| 1.0 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-90 |
| 0.5 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination - Catalyst Loading vs. Yield (Data based on general protocols for aryl iodides)
| Catalyst Loading (mol%) | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 2.0 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 8 | >95 |
| 1.0 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 12 | 90-95 |
| 0.5 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 24 | 80-85 |
| 0.1 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 24 | <60 |
Table 3: Sonogashira Coupling - Catalyst Loading vs. Yield (Representative data for aryl iodides)
| Pd Catalyst Loading (mol%) | CuI Co-catalyst (mol%) | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 2.0 | 4.0 | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | 65 | 6 | >95 |
| 1.0 | 2.0 | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | 65 | 12 | 90-95 |
| 0.5 | 1.0 | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | 65 | 18 | 75-85 |
Experimental Protocols
The following are generalized protocols that serve as a starting point for the cross-coupling of this compound. Optimization of specific parameters is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous toluene and water (e.g., 10:1 ratio)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed solvent system (toluene and water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine coupling partner (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous dioxane or toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite, washing with the same solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equivalents)
-
Anhydrous THF or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by the amine base (Et₃N or DIPEA).
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (can range from room temperature to 80 °C) and stir until completion (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: A typical workflow for optimizing catalyst loading in parallel experiments.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Coupling Reactions of 5-Iodo-2-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the effect of bases on palladium-catalyzed coupling reactions of 5-iodo-2-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Heck?
A1: In palladium-catalyzed cross-coupling reactions, the base plays one or more crucial roles in the catalytic cycle. In Suzuki-Miyaura coupling, the base activates the organoboron compound to facilitate transmetalation.[1][2] For the Buchwald-Hartwig amination, a base is required for the deprotonation of the amine or the palladium-amine complex to form the key palladium-amido intermediate, which then undergoes reductive elimination.[3][4] In the Heck reaction, the base is necessary to regenerate the active Pd(0) catalyst from the Pd(II) species formed after the migratory insertion and β-hydride elimination steps.[5]
Q2: How do I choose between a strong and a weak base for my coupling reaction?
A2: The choice between a strong and a weak base depends on the specific reaction and the functional group tolerance of your substrates.
-
Strong bases , such as sodium tert-butoxide (NaOt-Bu), often lead to higher reaction rates and yields, particularly in Buchwald-Hartwig aminations.[6] However, they are incompatible with base-sensitive functional groups like esters and nitro groups, which can lead to substrate decomposition.[4]
-
Weak bases , like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are generally more compatible with a wider range of functional groups.[6] While the reaction rates might be slower, they often provide good to excellent yields and can minimize side reactions.[4]
Q3: Are there any specific challenges associated with using this compound as a substrate?
A3: Yes, aryl iodides like this compound can present some challenges. In Buchwald-Hartwig aminations, the iodide anion generated during the reaction can sometimes act as an inhibitor to the palladium catalyst by forming unreactive palladium-iodide dimers.[4] Additionally, the aniline moiety itself can coordinate to the palladium center, potentially affecting the catalytic activity. The presence of the methyl group at the ortho position can also introduce steric hindrance, which may require careful selection of ligands to achieve optimal results.
Q4: When should I consider using an organic base versus an inorganic base?
A4: The choice between organic and inorganic bases often comes down to solubility and reaction conditions.
-
Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are widely used, especially in Suzuki and Buchwald-Hartwig reactions.[1][7] They are generally robust and cost-effective. However, their low solubility in some organic solvents can sometimes lead to reproducibility issues.[8]
-
Organic bases (e.g., triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) are often used in reactions like the Heck coupling.[7] Their better solubility in organic solvents can lead to more homogeneous reaction mixtures. However, they are generally weaker bases than many inorganic counterparts and may not be effective in all coupling reactions.[7]
Data Presentation
Note: The following data is illustrative and representative of typical outcomes for the coupling reactions of this compound. Actual yields may vary depending on the specific reaction conditions, ligands, and coupling partners.
Table 1: Effect of Various Bases on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
| 4 | K₃PO₄ | Toluene | 100 | 12 | 88 |
| 5 | TEA | Toluene | 100 | 24 | 45 |
Table 2: Effect of Various Bases on the Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOt-Bu | Toluene | 100 | 8 | 96 |
| 2 | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 3 | Cs₂CO₃ | Dioxane | 110 | 18 | 89 |
| 4 | K₂CO₃ | Toluene | 110 | 24 | 75 |
| 5 | LHMDS | Toluene | 80 | 12 | 91 |
Table 3: Effect of Various Bases on the Heck Reaction of this compound with Styrene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | DMF | 120 | 16 | 88 |
| 2 | NaOAc | DMA | 120 | 16 | 85 |
| 3 | K₂CO₃ | NMP | 120 | 24 | 78 |
| 4 | DBU | Toluene | 110 | 18 | 82 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and add this compound.
-
Seal the tube with a septum, and then evacuate and backfill with argon (repeat three times).
-
Add anhydrous toluene and morpholine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of the base. 4. Presence of oxygen or moisture. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. For Buchwald-Hartwig, consider a stronger base like NaOt-Bu or LHMDS. For Suzuki, ensure the base is strong enough to activate the boronic acid. 3. For inorganic bases, consider a more polar solvent or a phase-transfer catalyst. Cs₂CO₃ has better solubility in many organic solvents.[1] 4. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. The base is too strong, leading to decomposition. 2. The catalytic cycle is slow, allowing for side reactions. | 1. Switch to a weaker base (e.g., from NaOt-Bu to K₃PO₄ or Cs₂CO₃).[6] 2. Optimize the ligand and temperature to accelerate the desired coupling reaction. |
| Inconsistent Results | 1. Heterogeneous reaction mixture due to insoluble base. 2. Variable quality of reagents. | 1. Increase the stirring rate to ensure good mixing. Consider using a more soluble base or a different solvent system. 2. Ensure the purity of all starting materials, especially the base and the palladium catalyst. |
| Substrate with Base-Sensitive Functional Groups Decomposes | The chosen base is too harsh for the substrate. | Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 5-Iodo-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information focuses on the impact of solvent choice on the reactivity of 5-Iodo-2-methylaniline in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where solvent choice is critical for this compound?
A1: this compound is a versatile building block, particularly in pharmaceutical and agrochemical research.[1] The choice of solvent is especially critical in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The solvent can influence reaction rate, yield, and even selectivity by stabilizing catalysts and reagents and modulating the reactivity of bases.[2][3]
Q2: How does solvent polarity affect the Suzuki-Miyaura coupling of this compound?
A2: Solvent polarity can have a complex influence on the selectivity and rate of Suzuki-Miyaura couplings.[4] While highly polar solvents like DMF or MeCN can sometimes accelerate the reaction, they may also promote side reactions.[3] Often, a biphasic system, such as toluene/water or dioxane/water, is employed.[5] The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid for transmetalation.[6] The organic solvent dissolves the this compound and the palladium catalyst.
Q3: Which solvents are recommended for the Buchwald-Hartwig amination of this compound?
A3: For the Buchwald-Hartwig amination, aprotic solvents are generally preferred. Common choices include toluene, xylene, and 1,4-dioxane.[7] The selection can depend on the specific amine being coupled and the desired reaction temperature. For instance, toluene is often a good starting point for many amine couplings.[8] In some cases, polar aprotic solvents like DMF have also been shown to be effective.[9]
Q4: Can running reactions neat (solvent-free) be an option for this compound?
A4: Solvent-free protocols for Buchwald-Hartwig aminations have been shown to be highly effective in some cases.[10] This approach can be beneficial in terms of green chemistry and may lead to faster reaction times. However, its suitability for this compound would require experimental validation, as it depends on the melting points and thermal stability of the reactants.
Q5: My Suzuki-Miyaura coupling of this compound is giving low yields. Could the solvent be the issue?
A5: Yes, the solvent is a critical parameter to investigate. Low yields in Suzuki-Miyaura couplings can be due to several factors related to the solvent. Ensure your solvent is thoroughly degassed, as oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[11] The presence of water in anhydrous reactions can lead to protodeboronation of the boronic acid, a common side reaction.[12] If using a biphasic system, ensure adequate mixing to facilitate the interaction between the reactants in different phases.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive Catalyst | Ensure proper degassing of the solvent to prevent catalyst oxidation.[11] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) state.[12] |
| Poor Solubility of Reagents | Select a solvent system where this compound, the boronic acid, and the base are all sufficiently soluble at the reaction temperature.[3] | |
| Inefficient Base Activation | In biphasic systems (e.g., Toluene/H₂O), ensure vigorous stirring to promote contact between the aqueous base and the organic-soluble reactants. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[5] | |
| Significant Side Product Formation (Homocoupling) | Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[5] |
| Significant Side Product Formation (Protodeboronation) | Presence of Excess Water | Use anhydrous solvents and ensure the base is dry.[12] Consider using a boronate ester (e.g., a pinacol ester), which can be more resistant to protodeboronation.[12] |
Troubleshooting Low Yield in Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inappropriate Solvent Choice | Screen different aprotic solvents such as toluene, dioxane, or DMF.[9] The optimal solvent can be substrate-dependent. |
| Catalyst Inhibition/Deactivation | The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. A change in solvent might alter these interactions. | |
| Base Incompatibility | Ensure the chosen base (e.g., NaOtBu, LHMDS) is soluble and active in the selected solvent. Some bases may be less effective in certain solvents. | |
| Dehalogenation of this compound | Unproductive Side Reaction | This can compete with the desired amination. Trying a different solvent and ligand combination can sometimes suppress this pathway. The mechanism can involve a β-hydride elimination from the palladium-amide intermediate.[13] |
Data Presentation
Disclaimer: The following quantitative data is illustrative and intended to demonstrate potential solvent effects based on general principles of cross-coupling reactions. Optimal conditions for this compound may vary.
Table 1: Illustrative Solvent Effects on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene / H₂O (4:1) | K₂CO₃ | 100 | 12 | 85 |
| 2 | Dioxane / H₂O (4:1) | K₃PO₄ | 100 | 12 | 92 |
| 3 | DMF | Cs₂CO₃ | 110 | 10 | 88 |
| 4 | THF / H₂O (4:1) | K₂CO₃ | 80 | 16 | 75 |
Table 2: Illustrative Solvent Effects on the Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | NaOtBu | 110 | 16 | 90 |
| 2 | 1,4-Dioxane | NaOtBu | 100 | 18 | 85 |
| 3 | DMF | K₂CO₃ | 120 | 12 | 78 |
| 4 | Xylene | LHMDS | 120 | 16 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 4:1 mixture of Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[14]
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[14]
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the anhydrous, degassed solvent.[15]
-
Heat the reaction to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.[15]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
preventing dehalogenation of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation when using 5-Iodo-2-methylaniline in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 2-methylaniline as a byproduct, reducing the yield of the desired coupled product and complicating purification.
Q2: What are the primary causes of dehalogenation of this compound?
A2: The primary causes of dehalogenation, particularly in palladium-catalyzed reactions, include:
-
Presence of Hydride Sources: Solvents (like DMF or alcohols), bases (especially alkoxides and amine bases), or even trace amounts of water can act as hydride donors, leading to the replacement of the iodine atom.
-
Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow compared to the rate of dehalogenation, the formation of the dehalogenated byproduct becomes more significant.
-
Catalyst and Ligand Choice: Highly active or poorly ligated palladium catalysts can sometimes promote dehalogenation. The nature of the phosphine ligand is crucial in modulating the catalyst's reactivity and stability.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of dehalogenation.
Q3: How can I detect and quantify the extent of dehalogenation?
A3: Dehalogenation can be monitored and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively observe the formation of the less polar 2-methylaniline byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of this compound, the desired product, and the dehalogenated byproduct, enabling quantitative analysis of the reaction mixture.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the dehalogenated byproduct by integrating characteristic signals.[3][4]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
If you are observing a significant amount of 2-methylaniline byproduct during the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
Technical Support Center: 5-Iodo-2-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Iodo-2-methylaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Stability and Storage Profile
Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. This compound is sensitive to environmental factors, and degradation can impact experimental outcomes.
Summary of Key Stability and Storage Parameters:
| Parameter | Recommended Condition | Rationale & Notes |
| Storage Temperature | 2-8 °C (Refrigerated)[1][2] | To minimize thermal degradation and slow down oxidative processes. |
| Light Exposure | Store in the dark; use amber vials.[3] | The compound is photosensitive and may discolor and degrade upon exposure to light.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Anilines are susceptible to oxidation in the presence of air, which can lead to the formation of colored impurities. |
| Container | Tightly sealed, non-reactive containers (e.g., glass). | To prevent exposure to moisture and air. |
| Appearance | Light yellow to brown to dark green powder or crystals.[1][2] | A significant change in color may indicate degradation. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Q1: My this compound has changed color from light yellow to dark brown. Can I still use it?
A1: A significant color change, particularly darkening, is a strong indicator of degradation, likely due to oxidation from exposure to air and/or light. While freshly purified aniline is often nearly colorless, it can darken to yellow or red due to the formation of colored, oxidized impurities. For sensitive applications requiring high purity, it is recommended to use a fresh, unoxidized lot. For less sensitive reactions, the material might still be usable, but you should consider purifying it by recrystallization or column chromatography before use. It is advisable to run a small-scale test reaction to see if the degraded material impacts your results.
Q2: I am seeing an unexpected side product in my reaction. Could it be from the degradation of this compound?
A2: Yes, degradation products of this compound can act as impurities and participate in side reactions. The primary degradation pathway for anilines is oxidation. While the exact structures of all degradation products for this specific molecule are not extensively documented in readily available literature, common oxidation products of anilines can include nitrosobenzenes, nitrobenzenes, and polymeric materials. Additionally, photodegradation can occur, potentially leading to dehalogenation or the formation of other complex structures. If you suspect impurities, it is recommended to analyze the starting material by techniques such as HPLC, GC-MS, or NMR to assess its purity.
Q3: My reaction is not going to completion, or the yield is lower than expected. Could the stability of this compound be the issue?
A3: Reduced purity of this compound due to degradation will lower the concentration of the active reactant, which can lead to incomplete reactions and lower yields. The presence of impurities can also interfere with catalysts or react with other reagents, further inhibiting the desired transformation. It is crucial to use a high-purity starting material and to handle it under conditions that minimize degradation (i.e., protected from light and air).
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed, amber glass container at 2-8 °C, under an inert atmosphere such as argon or nitrogen.[1][2]
Q2: How can I monitor the purity of my this compound over time?
A2: The purity can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantitative purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the main component and any volatile impurities. Proton NMR (¹H NMR) spectroscopy can provide a qualitative assessment of purity and help in identifying major impurities if their structures are known.
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways are:
-
Oxidation: Anilines are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process is often accelerated by light and can lead to the formation of colored impurities.
-
Photodegradation: Aromatic amines can be degraded by exposure to light, particularly UV radiation. This can involve complex reactions, including potential dehalogenation.
Q4: Is this compound sensitive to moisture?
A4: While not explicitly classified as highly hygroscopic, it is good practice to protect all reagents, including this compound, from moisture by storing them in a dry environment and using techniques to minimize exposure to atmospheric moisture during handling.
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 20-80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further as needed to be within the linear range of the detector.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Small-Scale Recrystallization for Purification
This protocol can be used to purify this compound that has undergone some degradation.
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water or hexane and ethyl acetate may be suitable.
-
Dissolution: In a flask, dissolve the impure this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for issues related to this compound stability.
References
Validation & Comparative
A Comparative Analysis of 5-Iodo-2-methylaniline using ¹H and ¹³C NMR Spectroscopy
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Iodo-2-methylaniline and its structural analog, 2-methylaniline. This analysis is intended for researchers, scientists, and professionals in drug development to illustrate the effects of halogen substitution on the spectral features of aromatic amines. The inclusion of experimental protocols and data visualization aims to support analytical workflows and structural elucidation efforts.
Spectroscopic Analysis: Unveiling Structural Nuances
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be elucidated. In this guide, we compare the spectra of this compound with that of 2-methylaniline to highlight the influence of the iodine substituent on the aromatic ring.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and 2-methylaniline. The presence of the electron-withdrawing iodine atom in this compound leads to a general downfield shift of the aromatic protons compared to 2-methylaniline.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-6 | ~7.45 | d | ~1.9 |
| H-4 | ~7.25 | dd | ~8.2, 1.9 | |
| H-3 | ~6.55 | d | ~8.2 | |
| -NH₂ | ~3.70 | br s | - | |
| -CH₃ | ~2.10 | s | - | |
| 2-Methylaniline | H-3/H-6 | ~7.05 | m | - |
| (o-toluidine) | H-4/H-5 | ~6.70 | m | - |
| -NH₂ | ~3.65 | br s | - | |
| -CH₃ | ~2.15 | s | - |
Note: Spectral data is typically acquired in CDCl₃ and referenced to TMS at 0.00 ppm. Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectral Data Comparison
The ¹³C NMR data further illustrates the electronic effects of the iodine substituent. The most significant effect is the large upfield shift of the carbon atom directly attached to the iodine (C-5), a phenomenon known as the "heavy atom effect."
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-2 (C-CH₃) | ~128.5 |
| C-1 (C-NH₂) | ~144.0 | |
| C-5 (C-I) | ~83.5 | |
| C-6 | ~138.0 | |
| C-4 | ~136.0 | |
| C-3 | ~118.0 | |
| -CH₃ | ~17.0 | |
| 2-Methylaniline | C-2 (C-CH₃) | ~122.0 |
| (o-toluidine) | C-1 (C-NH₂) | ~144.5 |
| C-5 | ~118.5 | |
| C-6 | ~130.5 | |
| C-4 | ~127.0 | |
| C-3 | ~115.0 | |
| -CH₃ | ~17.5 |
Note: Spectral data is typically acquired in CDCl₃. Chemical shifts are approximate and can vary.
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.
General Procedure for NMR Sample Preparation and Data Acquisition
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound) for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
Spectrometer Setup :
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Before data acquisition, the magnetic field homogeneity is optimized by shimming the spectrometer.
-
-
¹H NMR Data Acquisition Parameters :
-
Pulse Angle : 30-90 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
-
¹³C NMR Data Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The spectrum is referenced to the internal standard (TMS).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow from sample preparation to the final structural analysis using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis.
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 5-Iodo-2-methylaniline
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 5-Iodo-2-methylaniline. Due to the limited availability of direct experimental data for this specific molecule, the fragmentation pathway is predicted based on established principles of mass spectrometry and comparison with the known fragmentation behavior of structurally related aromatic amines and halogenated compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation.
Predicted Mass Spectrum Data
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. These primarily involve the cleavage of the carbon-iodine bond, loss of the methyl group, and fragmentation of the aromatic ring structure. The molecular ion is expected to be prominent due to the stability of the aromatic ring.[3]
Below is a table summarizing the major predicted fragment ions for this compound and a comparison with the known fragmentation of 2-methylaniline (o-toluidine).
| Compound | Molecular Formula | Molecular Weight (Da) | Predicted/Known m/z | Proposed Fragment Identity and Origin |
| This compound | C₇H₈IN | 233.05 | 233 | [M]⁺• (Molecular Ion) |
| 218 | [M - CH₃]⁺ (Loss of a methyl radical) | |||
| 106 | [M - I]⁺ (Loss of an iodine radical) | |||
| 77 | [C₆H₅]⁺ (Phenyl cation) | |||
| 2-Methylaniline (o-Toluidine) | C₇H₉N | 107.15 | 107 | [M]⁺• (Molecular Ion) |
| 106 | [M - H]⁺ (Loss of a hydrogen radical) | |||
| 92 | [M - CH₃]⁺ (Loss of a methyl radical) | |||
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Fragmentation Pathway Visualization
The predicted fragmentation pathway of this compound begins with the molecular ion, which can then undergo several fragmentation steps to produce smaller, stable ions.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The data presented in this guide is based on standard mass spectrometry techniques. A typical experimental setup for analyzing this compound would involve the following protocol:[1]
1. Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
2. Instrumentation and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for volatile and thermally stable compounds like this compound.
-
Ionization Method: Electron Ionization (EI) is a common method for GC-MS, involving the bombardment of the sample with high-energy electrons (typically 70 eV).[4][5]
-
Ion Source Temperature: Maintained between 200°C and 250°C to ensure sample volatilization without thermal degradation.[1]
3. Mass Analysis:
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.[1]
-
Scan Range: A typical scan range would be from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.[1]
-
Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum. For more detailed structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected and further fragmented.[1]
Comparison with Alternatives
The fragmentation pattern of this compound can be compared with its non-iodinated counterpart, 2-methylaniline, and other halogenated anilines.
-
2-Methylaniline (o-Toluidine): The mass spectrum of 2-methylaniline is dominated by the molecular ion (m/z 107) and the loss of a hydrogen atom to form a stable ion at m/z 106. The loss of the methyl group (m/z 92) is also observed. The presence of the iodine atom in this compound introduces a new major fragmentation pathway: the loss of the iodine radical.
-
Other Haloanilines: For chloro- and bromo-anilines, the isotopic pattern of the halogen is a key identifying feature.[3] Iodine is monoisotopic, so this characteristic is absent.[3] However, the large mass of iodine (127 amu) means that the loss of the iodine atom results in a significant mass shift, which is a strong indicator of its presence.[3] The C-I bond is weaker than C-Br and C-Cl bonds, making the loss of the iodine radical a very favorable fragmentation pathway.
References
A Comparative Guide to the Reactivity of 5-Iodo-2-methylaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Iodoanilines are highly versatile building blocks, prized for their reactivity in palladium-catalyzed cross-coupling reactions which enable the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Among these, 5-Iodo-2-methylaniline presents a unique combination of electronic and steric features. This guide provides an objective comparison of its reactivity against other iodoaniline isomers, supported by experimental data, to inform substrate selection and reaction optimization in synthetic campaigns.
General Reactivity Principles of Iodoanilines
In palladium-catalyzed cross-coupling reactions, the reactivity of an aryl halide is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step of the catalytic cycle. Weaker C-X bonds undergo this step more rapidly, leading to higher overall reaction rates. The established reactivity trend for halogens is:
I > Br > Cl >> F
This principle firmly places iodoanilines as the most reactive haloaniline substrates, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- or chloro-analogs.[1]
The Influence of Substituents: A Comparative Analysis
The reactivity of an iodoaniline isomer is further modulated by the electronic and steric effects of other substituents on the aromatic ring.
-
Electronic Effects : The electron-donating amino group (-NH₂) enhances the electron density of the aromatic ring, which can influence the oxidative addition step.
-
Steric Effects : Substituents ortho to the iodine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing the rate of reaction compared to meta or para isomers.
For This compound , the key distinguishing feature is the methyl group at the C-2 position, which is ortho to the amino group but meta to the iodine. A more impactful feature is the inherent ortho-relationship between the iodine at C-5 and the methyl group at C-2 in some naming conventions, however, based on the common structure, the methyl group is ortho to the amine. When compared to its isomers, 4-iodoaniline and 3-iodoaniline, the ortho-methyl group in this compound introduces steric hindrance that can influence reaction kinetics.
Quantitative Data Comparison
Disclaimer: The following data is compiled from multiple sources. Reaction conditions, while similar, were not identical. Direct comparison should be made with caution, but the data serves to illustrate general reactivity trends.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The data below suggests that while ortho-substitution can sometimes lower yields compared to less hindered isomers, high efficiency is still achievable with proper ligand and catalyst selection.
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [2] |
| 4-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (0.01) | - | K₃PO₄ | EtOH/H₂O | Reflux | High | [1] |
| 4-Iodo-3,5-dimethylaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | >95 | BenchChem |
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for C-N bond formation. The following data on tolyliodides serves as a proxy to compare the effect of the methyl group's position relative to the iodine. The results indicate that steric hindrance from an ortho-methyl group does not significantly impede the reaction, with all isomers giving excellent yields.
| Aryl Iodide | Amine | Catalyst | Base | Yield (%) | Reference |
| o-Tolyliodide | Aniline | Ni(acac)₂ | - | 92 | [3] |
| m-Tolyliodide | Aniline | Ni(acac)₂ | - | 94 | [3] |
| p-Tolyliodide | Aniline | Ni(acac)₂ | - | 95 | [3] |
Table 3: Comparison of Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Studies show that ortho-substituted iodoanilines are highly effective substrates in this reaction, often providing near-quantitative yields.
| Aryl Iodide Substrate | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 2-Iodo-4-methylaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5 mol%) | DBU | 120 | >99 | Chen et al. (2023) |
| 2-Iodo-5-methylaniline | Phenylacetylene | (PPh₃)₂CuBH₄ (5 mol%) | DBU | 120 | >99 | Chen et al. (2023) |
| 4-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 95 | BenchChem |
Visualizing Reactivity Factors and Experimental Workflow
To better understand the principles governing these reactions, the following diagrams illustrate the key factors influencing iodoaniline reactivity and a typical experimental workflow for a cross-coupling reaction.
Caption: Key electronic and steric factors that determine the cross-coupling reactivity of substituted iodoanilines.
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction in a research laboratory.
Experimental Protocols
Detailed and reproducible protocols are essential for success. The following are representative procedures for Suzuki-Miyaura and Sonogashira coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Substituted Iodoaniline
This protocol is adapted from a general procedure for the coupling of iodoanilines with arylboronic acids.[2]
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (4 mL) and Water (1 mL), degassed
-
Reaction vessel (e.g., Schlenk tube), magnetic stirrer, heating mantle
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed toluene and water.
-
Place the tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Palladium-Free Sonogashira Coupling of an o-Iodoaniline
This protocol is adapted from a copper-catalyzed procedure for the coupling of o-iodoanilines with terminal alkynes, notable for avoiding palladium.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)copper(I) tetrahydroborate [(PPh₃)₂CuBH₄] (0.05 mmol, 30 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 304 mg, 300 µL)
-
Ethanol (3 mL)
-
Screw-cap reaction vial, magnetic stirrer, heating mantle
Procedure:
-
In a screw-cap reaction vial equipped with a magnetic stir bar, combine this compound, (PPh₃)₂CuBH₄, and ethanol.
-
Add phenylacetylene and DBU to the mixture.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture for 24 hours. Monitor progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the 2-ethynylaniline derivative.
Conclusion
This compound is a highly effective substrate for a range of palladium- and copper-catalyzed cross-coupling reactions. While the ortho-methyl group can introduce steric effects that may slightly modulate reactivity compared to its 3- and 4-iodo isomers, high yields are consistently achievable through the careful selection of modern catalysts, ligands, and reaction conditions. Its C-I bond provides the intrinsic high reactivity characteristic of all iodoanilines, making it a valuable and versatile tool for the synthesis of complex molecular architectures in drug discovery and materials science.
References
A Comparative Guide to Alternative Reagents for 5-Iodo-2-methylaniline in Cross-Coupling Reactions
In the field of organic synthesis, particularly for pharmaceutical and materials science applications, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions is fundamental. 5-Iodo-2-methylaniline is a valuable building block in this context, frequently utilized as an electrophilic partner in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. However, considerations of cost, availability, and the desire to modulate reactivity often lead researchers to seek viable alternatives.
This guide provides an objective comparison of this compound with its bromo and chloro analogs, as well as boronic acid derivatives, which offer a different strategic approach. The performance of these alternatives is evaluated based on established reactivity principles and supported by representative experimental data to assist researchers in making informed decisions for their synthetic endeavors.
Fundamental Reactivity in Palladium-Catalyzed Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, resulting in a well-established reactivity trend: I > Br > Cl.[1] Consequently, aryl iodides like this compound are the most reactive substrates, typically requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2] Aryl bromides offer a balance of good reactivity and greater stability, while aryl chlorides are the most cost-effective but often necessitate more forcing conditions and specialized, highly active catalyst systems to achieve efficient conversion.[1]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following table summarizes the performance of this compound and its alternatives when coupled with a representative boronic acid. Note that for chloro-substituted anilines, more advanced catalyst systems are often required to achieve high yields.
| Reagent | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Notes |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:H₂O | 80 | 6 | ~95 | High reactivity allows for standard conditions. |
| 5-Bromo-2-methylaniline | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ / Toluene:H₂O | 100 | 12 | 85-90 | Requires slightly more active catalyst/ligand system for optimal results.[3] |
| 5-Chloro-2-methylaniline | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ / Dioxane | 110 | 24 | ~80 | Requires highly active Buchwald ligands and higher temperatures due to lower reactivity.[4] |
| 2-Methyl-5-(boronic acid pinacol ester) | 4-Bromotoluene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 12 | ~90 | An alternative strategy where the aniline derivative serves as the nucleophilic partner. |
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for synthesizing aryl amines, forming C-N bonds.[5] The reactivity trend of the aryl halides significantly influences the reaction conditions required for successful coupling.
| Reagent | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Notes |
| This compound | Morpholine | Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%) | Cs₂CO₃ / Toluene | 90 | 8 | >95 | High reactivity allows for mild conditions and low catalyst loading. |
| 5-Bromo-2-methylaniline | Morpholine | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | NaOtBu / Toluene | 100 | 16 | ~92 | A robust and common substrate for a wide range of amination reactions.[4] |
| 5-Chloro-2-methylaniline | Morpholine | Pd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%) | NaOtBu / Dioxane | 110 | 24 | ~88 | Often requires more specialized and bulky phosphine ligands to achieve high conversions.[4] |
Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of an aryl bromide, a common and practical alternative.
Materials:
-
5-Bromo-2-methylaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 5-Bromo-2-methylaniline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Add degassed toluene and water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for the amination of aryl chlorides, which are often the most challenging substrates.
Materials:
-
5-Chloro-2-methylaniline (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried reaction vial or Schlenk tube.
-
Outside the glovebox (under an inert atmosphere), add 5-Chloro-2-methylaniline and the amine.
-
Add anhydrous dioxane via syringe.
-
Seal the vessel tightly and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: Typical experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
The selection of a reagent for cross-coupling is a multi-faceted decision involving reactivity, cost, and the specific requirements of the synthetic route.
-
This compound remains the reagent of choice for reactions where high reactivity and mild conditions are paramount, particularly in late-stage functionalization or with sensitive substrates.
-
5-Bromo-2-methylaniline represents a practical and cost-effective alternative, offering a good balance between reactivity and stability, making it suitable for a broad range of applications.[1]
-
5-Chloro-2-methylaniline is the most economical option, but its use is contingent on the availability of highly active catalyst systems and tolerance for more forcing reaction conditions.[1][6]
-
Aniline Boronic Acid/Esters provide a strategic alternative, reversing the roles of the coupling partners in a Suzuki-Miyaura reaction. This can be advantageous when the desired coupling partner is only available as a halide.
By understanding the distinct advantages and requirements of each alternative, researchers can select the optimal building block to efficiently achieve their synthetic targets.
References
The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 5-Iodo-2-methylaniline
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 5-Iodo-2-methylaniline in synthesis, comparing its performance with its bromo- and chloro-analogues in key cross-coupling reactions and offering insights into the economic implications of this choice.
At the heart of this analysis lies a fundamental trade-off: the enhanced reactivity of the carbon-iodine bond versus the higher acquisition cost of iodinated compounds.[1] Aryl iodides, such as this compound, are generally the most reactive of the aryl halides in widely used palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl. This heightened reactivity stems from the weaker carbon-iodine bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1][2] This can translate to significant practical advantages, including milder reaction conditions, shorter reaction times, and potentially higher yields. However, these benefits come at a premium, as iodinated starting materials are consistently more expensive than their brominated and chlorinated counterparts.
Cost and Reactivity: A Quantitative Comparison
To provide a clear quantitative perspective, the following tables summarize the approximate costs of this compound and its analogues, and present representative data on their performance in key cross-coupling reactions.
Table 1: Cost Comparison of 5-Halo-2-methylaniline Derivatives
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/g)* |
| This compound | 83863-33-6 | 233.05 | 98% | ~ $30 - $50 |
| 5-Bromo-2-methylaniline | 39478-78-9 | 186.05 | 97% | ~ $5 - $15 |
| 5-Chloro-2-methylaniline | 95-79-4 | 141.60 | 98% | ~ $1 - $5 |
*Prices are estimates based on publicly available data from various chemical suppliers and may vary.
Table 2: Performance Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90 | 2-4 | >90 |
| 2-Iodo-5-methylfuran[2] | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| 5-Bromo-2-methylaniline (Predicted) | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12-24 | 70-85 |
| 2-Bromo-5-methylfuran[2] | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
Table 3: Performance Comparison in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Benzylamine | Pd(OAc)₂ / X-Phos | NaOt-Bu | Toluene | 80-100 | 2-6 | >90 |
| 5-Iodofuran-2-amine[3] | Benzylamine | Pd(OAc)₂ / X-Phos | NaOt-Bu | Toluene | 100 | - | High |
| 5-Bromo-2-methylaniline (Predicted) | Benzylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100-110 | 12-24 | 65-80 |
| Aryl Bromides (General)[4] | Various | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | - | - | Good to Excellent |
Table 4: Performance Comparison in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-50 | 1-3 | >95 |
| 2-Iodo-5-(m-tolyl)oxazole[5] | Terminal Alkyne | Pd(acac)₂ / PPh₃ / CuI | - | DMF | 60 | - | - |
| 5-Bromo-2-methylaniline (Predicted) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80-100 | 8-16 | 60-75 |
| Aryl Bromides (General)[6] | Terminal Alkyne | Pd Catalyst / CuI | Amine Base | Various | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the three major cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) in a suitable solvent (e.g., a mixture of toluene and water, 4:1, 5 mL), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes and then heated to the desired temperature (typically 80-110°C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) are combined. Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is stirred for several minutes to allow for the formation of the active catalyst. The aryl halide (1.0 equiv.) and the amine (1.2 equiv.) are then added. The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110°C). The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash column chromatography.[3][7]
General Procedure for Sonogashira Coupling
To a dry flask under an inert atmosphere, the aryl iodide (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added. Anhydrous solvent (e.g., THF or DMF) is then introduced, and the mixture is stirred at room temperature for 5-10 minutes. The terminal alkyne (1.2 equiv.) is added dropwise. The reaction mixture is then stirred at the desired temperature (ranging from room temperature to 80°C) and monitored by TLC. Upon completion, the mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst. The filtrate is washed sequentially with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous magnesium or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[8]
Cost-Benefit Analysis: A Deeper Dive
The decision to use this compound extends beyond the initial reagent cost and reaction yield. A thorough cost-benefit analysis must consider the entire workflow, including downstream processing and its associated expenses.
Factors Favoring this compound (Benefits):
-
Increased Reactivity: As demonstrated, the higher reactivity of the C-I bond can lead to significantly shorter reaction times, increasing throughput and reactor efficiency.
-
Milder Reaction Conditions: The ability to conduct reactions at lower temperatures reduces energy consumption and may prevent the degradation of sensitive functional groups, leading to cleaner reaction profiles and higher purity of the crude product.
-
Lower Catalyst Loading: In some cases, the higher reactivity of aryl iodides may allow for a reduction in the amount of expensive palladium catalyst required, partially offsetting the higher initial cost of the starting material.
-
Simplified Purification: Cleaner reactions with fewer byproducts can simplify downstream purification processes, reducing the consumption of solvents and silica gel for chromatography, and minimizing labor costs.
Factors Weighing Against this compound (Costs):
-
Higher Reagent Cost: As shown in Table 1, this compound is substantially more expensive than its bromo- and chloro-analogues. This is a primary consideration, especially for large-scale synthesis.
-
Potential for Side Reactions: While generally more reactive towards the desired coupling, the lability of the C-I bond can sometimes lead to undesired side reactions, such as dehalogenation.
-
Iodine Waste Stream: The use of iodinated compounds results in an iodine-containing waste stream, which may require specialized and more costly disposal procedures compared to bromide or chloride waste.
The following diagram illustrates the logical relationship in the cost-benefit analysis when choosing between an aryl iodide and an aryl bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Purity Assessment of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methodologies for assessing the purity of 5-Iodo-2-methylaniline, a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Ensuring the purity of this compound is paramount for the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols, presents a comparative analysis of quantitative data, and offers a logical workflow for a multi-faceted purity assessment.
The primary analytical techniques for determining the purity of aromatic amines like this compound include chromatographic methods for separation of impurities and spectroscopic methods for structural confirmation and quantification. The most prevalent and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a summary of the performance of the most common techniques used for the purity assessment of this compound and related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection and identification. | Absolute quantification based on the direct relationship between signal intensity and the number of protons. |
| Typical Purity Assay | >98% | ≥98%[1] | ≥97.0%[3] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (for related compounds)[4] | 1.0 mg/L (for methyl anilines)[5] | Typically in the low µg/mL range, but dependent on the analyte and standard. |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 µg/mL (for related compounds)[4] | Not explicitly found for this compound, but typically higher than LOD. | Generally higher than chromatographic techniques, dependent on experimental setup. |
| Linearity (R²) | >0.999 (for related compounds)[4][6] | >0.999 (for methyl anilines)[5] | Excellent, as it is a primary ratio method. |
| Precision (RSD) | < 2% (Intra- and Inter-day)[4] | < 2.5%[5] | Typically < 1% |
| Strengths | High resolution, suitable for non-volatile and thermally labile compounds, excellent quantitative accuracy.[7] | High sensitivity, provides structural information of impurities through mass spectra, ideal for volatile compounds.[2] | Absolute quantification without a specific reference standard of the analyte, provides structural confirmation, non-destructive.[2] |
| Limitations | Requires a reference standard for quantification, may not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aniline compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is highly effective for the separation and quantification of this compound from its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[7]
-
Gradient Program: A linear gradient from 30% A to 80% A over 20 minutes, followed by a 5-minute hold at 80% A, and a 5-minute re-equilibration at 30% A.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the initial mobile phase composition to a final concentration of 0.1 mg/mL.[7]
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Analysis: The purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. Impurity levels are calculated based on their relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[8]
-
Chromatographic Conditions:
-
Column: DB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm).[5][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Oven Temperature Program: Initial temperature at 50 °C for 5 minutes, then ramp to 280 °C at 8 °C/min, and hold for 15 minutes.[11]
-
Injector Temperature: 250 °C.[11]
-
Split Ratio: 20:1.[9]
-
-
Mass Spectrometer Conditions:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: The percentage purity is calculated from the relative peak areas in the total ion chromatogram. The mass spectra of impurity peaks can be compared against spectral libraries for identification.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).[11]
-
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., CDCl₃).[11]
-
Internal Standard: A high-purity compound with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Pulse Angle: A 90° pulse.[2]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard completely.
-
-
Data Processing:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:[2] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the standard
-
-
Visualizing the Workflow
A logical workflow for the comprehensive purity assessment of this compound is essential for ensuring the reliability of the results. The following diagram illustrates a recommended approach, starting from initial structural confirmation to detailed impurity profiling.
Caption: Workflow for purity assessment of this compound.
Conclusion
For a thorough and reliable purity assessment of this compound, a multi-technique approach is strongly recommended. Initial screening with ¹H NMR and FTIR should be performed for structural confirmation. Subsequently, a combination of HPLC and GC-MS provides a detailed impurity profile and accurate quantification of the main component. For absolute purity determination without the need for a specific reference standard, qNMR is an invaluable tool. The selection of the most appropriate method or combination of methods will ultimately depend on the specific requirements of the research, development, or quality control process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. file.leyan.com [file.leyan.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 9. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 10. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
A Comparative Guide to the Synthesis of 5-Iodo-2-methylaniline: An Evaluation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methylaniline is a crucial building block in the synthesis of a wide range of pharmaceuticals and other high-value organic compounds. Its utility lies in the strategic placement of the iodo and methyl groups on the aniline ring, which allows for diverse downstream functionalization. Traditionally, the synthesis of this compound has relied on a multi-step process involving the reduction of a nitrated precursor. This guide presents a comprehensive comparison of this established route with a novel, more direct approach utilizing a modern iodination reagent. The objective is to provide an evidence-based evaluation of the two methods, enabling researchers to make informed decisions based on performance, efficiency, and reaction conditions.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the established and a new synthetic route to this compound.
| Parameter | Established Route: Reduction of 4-Iodo-2-nitrotoluene | New Route: Direct Iodination of 2-Methylaniline |
| Starting Material | 4-Iodo-2-nitrotoluene | 2-Methylaniline (o-toluidine) |
| Key Reagents | Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, Ethanol | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Acetonitrile |
| Reaction Time | 1.5 hours | 2 hours |
| Reaction Temperature | 70°C (Reflux) | Room Temperature |
| Yield | High (typically >90%) | Excellent (reported up to 95% for similar substrates) |
| Purity of Crude Product | Generally high, requires neutralization and extraction | High, requires quenching and extraction |
| Key Advantages | - High yielding and reliable- Well-established and documented | - Milder reaction conditions (room temp.)- More atom-economical (direct C-H functionalization)- Avoids the use of a nitrated precursor |
| Key Disadvantages | - Requires a pre-functionalized starting material- Use of strong acid and a stoichiometric amount of metal reductant | - Potential for isomeric impurities if regioselectivity is not optimal- NIS can be a more expensive reagent |
| Safety Considerations | - Handling of concentrated HCl- Tin residues in waste | - Handling of trifluoroacetic acid |
Experimental Protocols
Established Route: Reduction of 4-Iodo-2-nitrotoluene
This method involves the reduction of the nitro group of 4-iodo-2-nitrotoluene using stannous chloride in an acidic alcoholic solution.
Materials:
-
4-Iodo-2-nitrotoluene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of stannous chloride dihydrate in ethanol and concentrated HCl is prepared.
-
The mixture is heated to 70°C to achieve a clear solution.
-
4-Iodo-2-nitrotoluene is added portion-wise to the hot solution.
-
The reaction mixture is maintained at reflux (approximately 70°C) for 1.5 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is carefully neutralized with a sodium hydroxide solution to precipitate tin salts.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[1]
New Synthetic Route: Direct Regioselective Iodination of 2-Methylaniline
This novel approach employs the direct iodination of commercially available 2-methylaniline using N-iodosuccinimide (NIS) as the iodinating agent, with a catalytic amount of trifluoroacetic acid (TFA) to promote regioselective substitution at the para position to the amino group.[2][3][4]
Materials:
-
2-Methylaniline (o-toluidine)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Saturated sodium thiosulfate solution (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a solution of 2-methylaniline in acetonitrile in a round-bottom flask, a catalytic amount of trifluoroacetic acid is added.
-
The solution is stirred at room temperature, and N-iodosuccinimide is added portion-wise.
-
The reaction is stirred at room temperature for 2 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford this compound.[2][3][4]
Mandatory Visualizations
Caption: Comparison of the established and new synthetic routes to this compound.
Caption: Step-by-step workflow for the new direct iodination route.
References
A Comparative Guide to Catalysts for 5-Iodo-2-methylaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
The arylamine motif is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 5-Iodo-2-methylaniline serves as a versatile building block for the introduction of a substituted aryl group. The formation of a carbon-nitrogen (C-N) bond with this substrate is typically achieved through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the two most prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of C-N cross-coupling reactions with this compound. Below is a summary of typical performance data for various catalytic systems based on established protocols for analogous aryl iodides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Palladium-Catalyzed | ||||||
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 80-90 |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 110 | 18-30 | 75-85 |
| Copper-Catalyzed | ||||||
| CuI | L-Proline | K₂CO₃ | DMSO | 110 | 24-48 | 70-85 |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24-48 | 75-90 |
| Cu₂O | None | K₃PO₄ | DMF | 120-140 | 36-60 | 60-75 |
Note: Yields are highly dependent on the specific amine coupling partner and reaction scale. The data presented are estimates for the coupling of this compound with a simple primary or secondary amine.
Experimental Protocols
Detailed methodologies for the two primary catalytic systems are provided below. These protocols are generalized and may require optimization for specific substrates.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of aryl iodides.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to the reaction mixture to achieve a desired concentration (typically 0.1-0.2 M).
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methylaniline derivative.
Copper-Catalyzed Ullmann Condensation
This protocol is based on modern ligand-accelerated Ullmann-type reactions.[1]
Materials:
-
This compound
-
Amine coupling partner
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the tube.
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous dioxane via syringe to achieve a desired concentration (typically 0.2-0.5 M).
-
Reaction Conditions: Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 24-48 hours with vigorous stirring.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycles
To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided.
References
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions utilizing 5-iodo-2-methylaniline as a key building block. Due to the limited availability of direct head-to-head comparative studies on this specific substrate, this document extrapolates from established protocols and data for structurally similar aryl iodides. The information presented here is intended to serve as a foundational resource for selecting optimal reaction conditions and catalytic systems in the synthesis of complex molecules derived from this compound.
Comparative Performance of Catalytic Systems
The following table summarizes the anticipated performance of different palladium-catalyzed cross-coupling reactions with this compound. The data presented are estimations based on analogous systems and should be considered as starting points for experimental validation.
| Cross-Coupling Reaction | Catalyst System | Typical Nucleophile | Anticipated Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | 70-90 | 12-24 | 80-110 | Ligand choice is crucial to overcome potential steric hindrance from the methyl group.[1] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Alkene (e.g., styrene) | 60-80 | 16-24 | 100-120 | Regioselectivity can be a challenge with substituted alkenes.[1] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | 65-85 | 18-24 | 100-110 | Requires a strong base; substrate compatibility should be carefully considered.[1] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | 75-95 | 8-16 | Room Temp. to 60 | Copper co-catalyst is typically required; can often be run under milder conditions. |
Mechanistic Overview: Palladium Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions.
References
A Comparative Guide to the Synthetic Applications of 5-Iodo-2-methylaniline
Introduction
5-Iodo-2-methylaniline, also known as 2-amino-4-iodotoluene, is a highly versatile and valuable building block in modern organic synthesis. Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the methyl and amino groups, combined with the high reactivity of the carbon-iodine (C-I) bond, makes it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides a comparative analysis of its performance in key synthetic transformations, offering experimental insights for researchers, chemists, and professionals in drug development.
The primary advantage of this compound lies in the C-I bond, which is weaker and more readily undergoes oxidative addition in palladium-catalyzed cycles compared to its bromo- and chloro-analogs. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, making it a preferred choice for complex molecule synthesis.
Palladium-Catalyzed C-C Bond Formation
The formation of carbon-carbon bonds is fundamental to the construction of complex molecular skeletons. This compound serves as an excellent substrate for cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species. The reactivity of the halide is critical, following the general trend: I > Br > Cl.[1] This makes this compound a highly reactive partner, often enabling catalysis under milder conditions than its halogen counterparts.[2]
Comparative Performance Data
The following table summarizes typical performance differences between this compound and its bromo- and chloro-analogs in Suzuki-Miyaura couplings. The data is representative, illustrating the general reactivity trend where iodo-substrates require less forcing conditions.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | >95 |
| 5-Bromo-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| 5-Chloro-2-methylaniline | Phenylboronic acid | Pd₂(dba)₃ (4) + XPhos (8) | K₃PO₄ | t-BuOH | 110 | 24 | ~70 |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 233 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture of dioxane and water (4:1, 5 mL) via syringe.
-
Reaction: Heat the mixture in an oil bath at 80°C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[3] The reaction is invaluable for synthesizing conjugated enynes and arylalkynes.[4] Similar to the Suzuki reaction, the reactivity order of the halide is I > Br >> Cl, making this compound an ideal substrate.[5]
Comparative Performance Data
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N | THF | 25 | 2 | >95 |
| 5-Bromo-2-methylaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | THF | 60 | 8 | ~80 |
| 5-Chloro-2-methylaniline | Phenylacetylene | Pd(OAc)₂ (5) + SPhos (10) | Cs₂CO₃ | Dioxane | 110 | 24 | ~50 |
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve this compound (1.0 mmol, 233 mg) in anhydrous triethylamine (Et₃N, 5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg) and Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg).
-
Reagent Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (25°C) for 2 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: Upon completion, filter the mixture through a pad of celite to remove the catalyst, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure arylalkyne product.
Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, forming aryl amines from aryl halides and primary or secondary amines.[6] The reaction is crucial in pharmaceutical synthesis where the aryl amine moiety is a common pharmacophore. While aryl iodides can sometimes present challenges due to the formation of inhibitory palladium-iodide complexes, modern bulky phosphine ligands have largely overcome this, allowing for efficient coupling.[7][8]
Comparative Performance Data
For Buchwald-Hartwig amination, aryl bromides are often considered ideal, but modern catalysts show excellent performance with iodides.
| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) + Xantphos (4) | NaOtBu | Toluene | 100 | 8 | >90 |
| 5-Bromo-2-methylaniline | Morpholine | Pd₂(dba)₃ (2) + BINAP (3) | NaOtBu | Toluene | 100 | 6 | >95 |
| 5-Chloro-2-methylaniline | Morpholine | Pd(OAc)₂ (2) + RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | ~85 |
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 134 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 233 mg), morpholine (1.2 mmol, 105 µL), and anhydrous toluene (5 mL).[9]
-
Reaction: Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 8-12 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-arylated amine.
Application in Bioactive Molecule Synthesis
This compound is a key starting material for a wide range of bioactive compounds, including anti-cancer and anti-inflammatory agents.[10] Its ability to undergo sequential, regioselective cross-coupling reactions allows for the rapid construction of complex, highly functionalized molecular scaffolds. For example, the iodo group can be reacted first under mild Suzuki conditions, leaving the amino group available for subsequent derivatization or another C-N coupling reaction.
Conclusion
This compound is a superior building block for synthetic applications where reactivity and efficiency are paramount. Its C-I bond facilitates a range of palladium-catalyzed cross-coupling reactions under significantly milder conditions than its bromo- and chloro-analogs. This enhanced reactivity allows for greater functional group tolerance, shorter reaction times, and often higher yields, providing a distinct advantage in the multi-step synthesis of complex pharmaceuticals and other high-value compounds. For researchers in drug discovery, leveraging the unique properties of this compound can accelerate the development of novel molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Iodo-2-methylaniline: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Iodo-2-methylaniline, a compound recognized for its toxicity and potential environmental hazards. Adherence to these protocols is essential for minimizing risk and maintaining regulatory compliance.
I. Immediate Safety Considerations
This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1]. It can also cause serious eye and skin irritation[2]. Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact[1]. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |
| Face Protection | Face shield | To provide an additional layer of protection for the face[1]. |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or dust/vapors are generated[1][3]. |
| Protective Clothing | Laboratory coat | To protect skin and clothing from contamination. |
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service[3]. This typically involves incineration.
1. Waste Collection and Storage:
- Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
- Keep the container tightly closed and locked up or in an area accessible only to authorized personnel[2][4].
2. Preparing for Disposal:
- Do not dispose of this compound down the drain or with general household garbage[3][5]. This is crucial to prevent environmental contamination, as the substance is very toxic to aquatic life[2][1].
- Contact a licensed professional waste disposal service to arrange for pickup and disposal.
- Inform the disposal service of the chemical's identity and associated hazards.
3. Recommended Disposal Method:
- The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1][3]. This ensures the complete destruction of the hazardous compound.
4. Disposal of Contaminated Packaging:
- Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product[1][3].
- Do not reuse empty containers.
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate : Evacuate personnel from the immediate area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the product from entering them[3].
-
Cleanup :
-
For solid spills, carefully pick up and place in a suitable container for disposal. Avoid creating dust[3].
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
-
Decontamination : Clean the affected area thoroughly.
-
Personal Protection : Wear appropriate PPE throughout the cleanup process.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
